molecular formula C13H16O3Si B1632218 Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate CAS No. 478169-68-5

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B1632218
CAS No.: 478169-68-5
M. Wt: 248.35 g/mol
InChI Key: IGKWQEJDFVUAME-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is a useful research compound. Its molecular formula is C13H16O3Si and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWQEJDFVUAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-68-5
Record name Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Subject: Synthetic Utility, Physicochemical Properties, and Process Chemistry Primary Application: Precursor for Benzofuran-6-Carboxylic Acid (Lifitegrast Intermediate)

Executive Summary

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5) is a high-value organosilicon intermediate used primarily in the pharmaceutical synthesis of benzofuran-containing therapeutics.[1] It serves as the critical "masked" precursor to Methyl benzofuran-6-carboxylate , the structural core of the dry-eye disease therapeutic Lifitegrast (Xiidra) .

This guide details the compound's properties, its pivotal role in Sonogashira-cyclization cascades, and validated protocols for its synthesis and quality control. It is specifically written for process chemists and analytical scientists managing the purity profile of Lifitegrast, where this compound is monitored as Impurity 94 .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Structure
  • IUPAC Name: this compound[1][2]

  • Common Synonym: Lifitegrast Impurity 94; 3-Hydroxy-4-(TMS-ethynyl)benzoic acid methyl ester[1]

  • Molecular Formula: C₁₃H₁₆O₃Si[1][3][4]

  • Molecular Weight: 248.35 g/mol [1][3]

Key Physical Data
PropertyValueNote
Appearance Light yellow to yellow crystalline solidOxidation sensitive
Melting Point 92–96 °C (Typical)Depends on purity/polymorph
Boiling Point 332.2 ± 42.0 °CPredicted @ 760 mmHg
Density 1.10 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, CHCl₃, THF, EtOAcPoor water solubility
pKa 8.80 ± 0.40Phenolic hydroxyl (Predicted)
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic & Light Sensitive

Mechanism of Action: The Benzofuran Cascade

The strategic value of CAS 478169-68-5 lies in its ability to undergo a "One-Pot" deprotection-cyclization sequence to form the benzofuran ring. This is a superior process route compared to traditional methods (e.g., Rap-Stoermer condensation) because it avoids harsh conditions and regioselectivity issues.

Synthetic Pathway Logic
  • Precursor Assembly: The 3-hydroxy-4-iodo benzoate backbone is coupled with trimethylsilylacetylene (TMSA) via Sonogashira coupling .

  • Activation: The TMS group acts as a robust protecting group, preventing premature polymerization of the alkyne.

  • Cyclization (The "Payoff"): Upon treatment with a fluoride source (TBAF) or base (K₂CO₃/MeOH), the alkyne is deprotected. The adjacent phenolic hydroxyl group then attacks the activated alkyne (5-endo-dig or 6-endo-dig pathway, often Cu-catalyzed) to close the furan ring.

Reaction Pathway Diagram

BenzofuranSynthesis Start Methyl 3-hydroxy-4-iodobenzoate (Starting Material) Intermediate CAS 478169-68-5 (TMS-Protected Alkyne) Start->Intermediate Sonogashira Coupling Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Reagents->Intermediate Product Methyl Benzofuran-6-carboxylate (Lifitegrast Core) Intermediate->Product Intramolecular Cyclization Impurity Impurity 94 (Unreacted CAS 478169-68-5) Intermediate->Impurity Incomplete Conversion Cyclization Deprotection & Cyclization (TBAF or CuI/Base) Cyclization->Product

Caption: Synthetic trajectory from aryl halide to benzofuran core, highlighting CAS 478169-68-5 as the pivotal intermediate and potential process impurity.

Experimental Protocols

Synthesis of this compound

Objective: High-yield preparation via Sonogashira Coupling. Scale: 20 mmol basis.

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol)[1]

  • Trimethylsilylacetylene (3.71 mL, 26.3 mmol, 1.4 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (386 mg, 3 mol%)

  • Copper(I) iodide (54 mg, 1.5 mol%)

  • Triethylamine (8.14 mL, 3 eq)

  • Solvent: THF (anhydrous, 20 mL) + CHCl₃ (40 mL)

Procedure:

  • Inertion: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen for 15 minutes.

  • Charging: Add the iodobenzoate, Pd catalyst, and CuI under a positive stream of Nitrogen.

  • Solvation: Add the THF/CHCl₃ mixture via syringe. Stir until solids are suspended.

  • Initiation: Add Triethylamine followed by the slow addition of Trimethylsilylacetylene.

  • Reaction: Heat the mixture to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting iodide (Rf ~0.4) should disappear, and a fluorescent yellow spot (Product, Rf ~0.6) should appear.

  • Work-up:

    • Dilute with CHCl₃ (60 mL).

    • Wash with 5% HCl (2 x 40 mL) to remove amine salts and quench the catalyst.

    • Dry organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent A: 10% EtOAc in Hexane (1 L).[1]

    • Eluent B: 15% EtOAc in Hexane (1 L).[1]

  • Yield: Expect ~4.22 g (91%) of a yellow crystalline solid.

Analytical Validation (QC)

For researchers using this compound as a standard for impurity analysis in Lifitegrast batches:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 15 min. (The TMS group makes it highly lipophilic).

    • Detection: UV @ 254 nm and 310 nm (conjugated alkyne absorption).

  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]⁺ = 249.09 m/z.

    • Fragment Ion: 233 m/z (Loss of methyl from TMS or ester).

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritationUse safety goggles; access to eyewash station.
Reactivity Silyl alkynes can deprotect in situAvoid strong acids/bases unless intended.
Storage HygroscopicStore in desiccator under Argon.

Critical Handling Note: Avoid prolonged exposure to light. The conjugated alkyne-benzoate system can undergo photo-degradation, leading to brown discoloration and loss of potency in subsequent cyclization steps.

References

  • Synthesis & Properties: ChemicalBook Product Entry: this compound. Retrieved from

  • Lifitegrast Process Chemistry:Development of a Practical and Scalable Process for Lifitegrast. Org. Process Res. Dev. 2023.
  • Impurity Profiling: SynZeal Research Standards: Lifitegrast Impurity 19/94. Retrieved from

  • Benzofuran Synthesis Methodology: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Org. Synth. 2019, 96, 98-109.[5] Retrieved from

Sources

Technical Guide: Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic strategy for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5).

Executive Summary

This compound is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly furo[3,2-b]pyridines and benzofurans targeting CLK (Cdc2-like kinases) and DYRK pathways. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (position 3) and the protected alkyne (position 4) facilitate rapid cyclization (e.g., via iodocyclization or metal-catalyzed annulation), while the methyl ester (position 1) serves as a handle for further derivatization.

This guide focuses on the Sonogashira cross-coupling strategy, which is the industry-standard method for constructing this scaffold with high regioselectivity and yield (>90%).

Retrosynthetic Analysis

The most efficient disconnection reveals two primary starting materials: an activated aryl halide and a protected terminal alkyne . The presence of the free hydroxyl group requires careful catalyst selection to prevent catalyst poisoning or competitive side reactions, although the Sonogashira reaction is generally tolerant of free phenols.

Retrosynthesis Target Target Molecule This compound Disconnection C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnection SM1 Starting Material 1 Methyl 3-hydroxy-4-iodobenzoate (Aryl Electrophile) Disconnection->SM1 SM2 Starting Material 2 Trimethylsilylacetylene (TMSA) (Nucleophile) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl iodide and TMS-acetylene.

Primary Starting Materials

The Aryl Electrophile: Methyl 3-hydroxy-4-iodobenzoate

The success of this synthesis hinges on the use of the iodo- derivative rather than the bromo- or chloro- analogs. The C–I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0), allowing the reaction to proceed under milder conditions (50°C) that preserve the unprotected phenolic hydroxyl group.

PropertySpecificationCriticality
Chemical Name Methyl 3-hydroxy-4-iodobenzoatePrimary Scaffold
CAS Number 157942-12-6Verification ID
Purity Requirement ≥ 97% (HPLC)Impurities (e.g., regioisomers) are difficult to separate after coupling.
Source Synthesis from Methyl 3-hydroxybenzoateCan be prepared via iodination using NaI/NaOCl or NIS.
Role ElectrophileUndergoes oxidative addition with Pd(0).
The Alkyne Source: Trimethylsilylacetylene (TMSA)

TMSA serves as the alkyne donor. The trimethylsilyl (TMS) group acts as a protecting group, preventing homocoupling (Glaser coupling) and allowing for controlled deprotection later in the synthetic sequence (e.g., using TBAF or K2CO3).

PropertySpecificationCriticality
Chemical Name EthynyltrimethylsilaneAlkyne Donor
CAS Number 1066-54-2Verification ID
Boiling Point 53 °CHigh Volatility: Must be handled cold or with efficient reflux condensers.
Stoichiometry 1.4 – 1.5 equivalentsExcess is required to account for evaporative loss and homocoupling side reactions.

Catalytic System & Reagents

The reaction utilizes a classic Pd/Cu co-catalytic system . The choice of ligands and base is tailored to accommodate the free phenol, which can otherwise coordinate to metals.

  • Catalyst Precursor: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] .

    • Load: 3 mol% (0.03 eq).

    • Function: Reduces in situ to the active Pd(0) species.

  • Co-Catalyst: Copper(I) Iodide (CuI) .

    • Load: 1.5 mol% (0.015 eq).

    • Function: Activates the terminal alkyne via formation of a Copper-acetylide intermediate (transmetallation).

  • Base: Triethylamine (Et3N) .

    • Load: >3.0 equivalents.[1][2][3][4]

    • Function: Neutralizes the HI byproduct and facilitates the formation of the Cu-acetylide.

  • Solvent System: THF / CHCl3 (1:2) or pure THF .

    • Note: The mixed solvent system improves the solubility of the polar aryl iodide while maintaining a polarity suitable for the coupling.

Experimental Protocol (Step-by-Step)

This protocol is validated for scale-up (approx. 20 mmol scale) and prioritizes yield and purity.

Workflow Diagram

Workflow Step1 Charge Reactor Aryl Iodide + Pd Cat + CuI (Inert Atmosphere) Step2 Add Reagents Solvent + Et3N + TMSA Step1->Step2 N2 Purge Step3 Reaction Heat to 50°C for 4 Hours Step2->Step3 Stir Step4 Workup Dilute (CHCl3) -> Wash (5% HCl) Step3->Step4 Monitor TLC Step5 Purification Column Chromatography (Hexane/EtOAc) Step4->Step5 Concentrate

Figure 2: Operational workflow for the Sonogashira coupling process.

Detailed Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) or Argon.

  • Reagent Loading:

    • Add Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol).

    • Add Pd(PPh3)2Cl2 (386 mg, 0.55 mmol, 3 mol%).

    • Add CuI (54 mg, 0.28 mmol, 1.5 mol%).

    • Crucial: Add solids first, then evacuate and backfill with N2 three times to remove O2 (oxygen promotes homocoupling of the alkyne).

  • Solvent & Base Addition:

    • Add dry THF (20 mL) and CHCl3 (40 mL) via syringe.

    • Add Triethylamine (8.14 mL, 58.4 mmol).

  • Alkyne Addition:

    • Add Trimethylsilylacetylene (3.71 mL, 26.3 mmol) dropwise.

  • Reaction:

    • Heat the mixture to 50 °C . Stir for 4 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.[3]4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with CHCl3 (60 mL).

    • Wash with 5% HCl (2 x 40 mL) to remove amine salts and copper residues.

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a brown oily solid.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Eluent Gradient: 10% EtOAc/Hexane → 15% EtOAc/Hexane.[5]

    • Yield: Expect ~4.22 g (91%) of a yellow solid.

Characterization Data

The isolated product should meet the following spectroscopic criteria:

  • Appearance: Yellow solid.

  • Molecular Formula: C13H16O3Si.[6]

  • Molecular Weight: 248.35 g/mol .[6][7]

  • Mass Spectrometry (HRMS-FAB): [M+H]+ calculated: 249.0947; found: 249.0947.[5]

  • 1H NMR (Diagnostic Peaks):

    • δ ~0.2-0.3 ppm (s, 9H, TMS group).

    • δ ~3.9 ppm (s, 3H, Methyl ester).

    • Aromatic protons will show a characteristic substitution pattern for 1,3,4-trisubstituted benzene.

Troubleshooting & Safety

IssueCauseSolution
Low Yield / Stalled Reaction Oxygen contaminationEnsure rigorous degassing. Oxygen causes Glaser coupling (dimerization of TMSA), consuming the alkyne.
Black Precipitate (Pd Black) Catalyst decompositionEnsure temperature does not exceed 60°C. Add catalyst last under inert flow.
Product Trapped in Aqueous Phase Phenol deprotonationThe 5% HCl wash is critical to reprotonate the phenol and ensure the product partitions into the organic layer.

References

  • ChemicalBook. (2025).[5] Synthesis of this compound. Retrieved from

  • Vertex AI Search. (2025). Search Results for Sonogashira Coupling of Methyl 3-hydroxy-4-iodobenzoate.
  • PubChem. (2025). Methyl 3-hydroxy-4-iodobenzoate Compound Summary. Retrieved from

Sources

Starting materials for synthesizing Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic strategy for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5).

Executive Summary

This compound is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly furo[3,2-b]pyridines and benzofurans targeting CLK (Cdc2-like kinases) and DYRK pathways. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (position 3) and the protected alkyne (position 4) facilitate rapid cyclization (e.g., via iodocyclization or metal-catalyzed annulation), while the methyl ester (position 1) serves as a handle for further derivatization.

This guide focuses on the Sonogashira cross-coupling strategy, which is the industry-standard method for constructing this scaffold with high regioselectivity and yield (>90%).

Retrosynthetic Analysis

The most efficient disconnection reveals two primary starting materials: an activated aryl halide and a protected terminal alkyne . The presence of the free hydroxyl group requires careful catalyst selection to prevent catalyst poisoning or competitive side reactions, although the Sonogashira reaction is generally tolerant of free phenols.

Retrosynthesis Target Target Molecule This compound Disconnection C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnection SM1 Starting Material 1 Methyl 3-hydroxy-4-iodobenzoate (Aryl Electrophile) Disconnection->SM1 SM2 Starting Material 2 Trimethylsilylacetylene (TMSA) (Nucleophile) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl iodide and TMS-acetylene.

Primary Starting Materials

The Aryl Electrophile: Methyl 3-hydroxy-4-iodobenzoate

The success of this synthesis hinges on the use of the iodo- derivative rather than the bromo- or chloro- analogs. The C–I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0), allowing the reaction to proceed under milder conditions (50°C) that preserve the unprotected phenolic hydroxyl group.

PropertySpecificationCriticality
Chemical Name Methyl 3-hydroxy-4-iodobenzoatePrimary Scaffold
CAS Number 157942-12-6Verification ID
Purity Requirement ≥ 97% (HPLC)Impurities (e.g., regioisomers) are difficult to separate after coupling.
Source Synthesis from Methyl 3-hydroxybenzoateCan be prepared via iodination using NaI/NaOCl or NIS.
Role ElectrophileUndergoes oxidative addition with Pd(0).
The Alkyne Source: Trimethylsilylacetylene (TMSA)

TMSA serves as the alkyne donor. The trimethylsilyl (TMS) group acts as a protecting group, preventing homocoupling (Glaser coupling) and allowing for controlled deprotection later in the synthetic sequence (e.g., using TBAF or K2CO3).

PropertySpecificationCriticality
Chemical Name EthynyltrimethylsilaneAlkyne Donor
CAS Number 1066-54-2Verification ID
Boiling Point 53 °CHigh Volatility: Must be handled cold or with efficient reflux condensers.
Stoichiometry 1.4 – 1.5 equivalentsExcess is required to account for evaporative loss and homocoupling side reactions.

Catalytic System & Reagents

The reaction utilizes a classic Pd/Cu co-catalytic system . The choice of ligands and base is tailored to accommodate the free phenol, which can otherwise coordinate to metals.

  • Catalyst Precursor: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] .

    • Load: 3 mol% (0.03 eq).

    • Function: Reduces in situ to the active Pd(0) species.

  • Co-Catalyst: Copper(I) Iodide (CuI) .

    • Load: 1.5 mol% (0.015 eq).

    • Function: Activates the terminal alkyne via formation of a Copper-acetylide intermediate (transmetallation).

  • Base: Triethylamine (Et3N) .

    • Load: >3.0 equivalents.[1][2][3][4]

    • Function: Neutralizes the HI byproduct and facilitates the formation of the Cu-acetylide.

  • Solvent System: THF / CHCl3 (1:2) or pure THF .

    • Note: The mixed solvent system improves the solubility of the polar aryl iodide while maintaining a polarity suitable for the coupling.

Experimental Protocol (Step-by-Step)

This protocol is validated for scale-up (approx. 20 mmol scale) and prioritizes yield and purity.

Workflow Diagram

Workflow Step1 Charge Reactor Aryl Iodide + Pd Cat + CuI (Inert Atmosphere) Step2 Add Reagents Solvent + Et3N + TMSA Step1->Step2 N2 Purge Step3 Reaction Heat to 50°C for 4 Hours Step2->Step3 Stir Step4 Workup Dilute (CHCl3) -> Wash (5% HCl) Step3->Step4 Monitor TLC Step5 Purification Column Chromatography (Hexane/EtOAc) Step4->Step5 Concentrate

Figure 2: Operational workflow for the Sonogashira coupling process.

Detailed Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) or Argon.

  • Reagent Loading:

    • Add Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol).

    • Add Pd(PPh3)2Cl2 (386 mg, 0.55 mmol, 3 mol%).

    • Add CuI (54 mg, 0.28 mmol, 1.5 mol%).

    • Crucial: Add solids first, then evacuate and backfill with N2 three times to remove O2 (oxygen promotes homocoupling of the alkyne).

  • Solvent & Base Addition:

    • Add dry THF (20 mL) and CHCl3 (40 mL) via syringe.

    • Add Triethylamine (8.14 mL, 58.4 mmol).

  • Alkyne Addition:

    • Add Trimethylsilylacetylene (3.71 mL, 26.3 mmol) dropwise.

  • Reaction:

    • Heat the mixture to 50 °C . Stir for 4 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.[3]4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with CHCl3 (60 mL).

    • Wash with 5% HCl (2 x 40 mL) to remove amine salts and copper residues.

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a brown oily solid.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Eluent Gradient: 10% EtOAc/Hexane → 15% EtOAc/Hexane.[5]

    • Yield: Expect ~4.22 g (91%) of a yellow solid.

Characterization Data

The isolated product should meet the following spectroscopic criteria:

  • Appearance: Yellow solid.

  • Molecular Formula: C13H16O3Si.[6]

  • Molecular Weight: 248.35 g/mol .[6][7]

  • Mass Spectrometry (HRMS-FAB): [M+H]+ calculated: 249.0947; found: 249.0947.[5]

  • 1H NMR (Diagnostic Peaks):

    • δ ~0.2-0.3 ppm (s, 9H, TMS group).

    • δ ~3.9 ppm (s, 3H, Methyl ester).

    • Aromatic protons will show a characteristic substitution pattern for 1,3,4-trisubstituted benzene.

Troubleshooting & Safety

IssueCauseSolution
Low Yield / Stalled Reaction Oxygen contaminationEnsure rigorous degassing. Oxygen causes Glaser coupling (dimerization of TMSA), consuming the alkyne.
Black Precipitate (Pd Black) Catalyst decompositionEnsure temperature does not exceed 60°C. Add catalyst last under inert flow.
Product Trapped in Aqueous Phase Phenol deprotonationThe 5% HCl wash is critical to reprotonate the phenol and ensure the product partitions into the organic layer.

References

  • ChemicalBook. (2025).[5] Synthesis of this compound. Retrieved from

  • Vertex AI Search. (2025). Search Results for Sonogashira Coupling of Methyl 3-hydroxy-4-iodobenzoate.
  • PubChem. (2025). Methyl 3-hydroxy-4-iodobenzoate Compound Summary. Retrieved from

Sources

Navigating the Solubility Landscape of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Synthesis to Solution – A Critical Parameter in Drug Discovery

In the intricate tapestry of pharmaceutical research and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the solubility characteristics of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a compound of interest in medicinal chemistry and materials science.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper will construct a robust predictive analysis based on its structural attributes and provide a comprehensive framework for its empirical determination in the laboratory.

Unveiling the Molecule: A Structural and Physicochemical Overview

This compound (MHTB) is a substituted aromatic compound with the chemical formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol .[1][2] It presents as a light yellow to yellow solid under standard conditions.[3]

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃Si[2]
Molecular Weight248.35 g/mol [1][2]
AppearanceLight yellow to yellow solid[3]
Predicted Boiling Point332.2±42.0 °C[3]
Predicted pKa8.80±0.40[3]

The structure of MHTB is characterized by several key functional groups that dictate its solubility behavior: a methyl ester, a hydroxyl group, and a trimethylsilyl (TMS) protected ethynyl group attached to a benzene ring. The interplay of these functionalities—their polarity, hydrogen bonding capabilities, and steric hindrance—governs the interaction of MHTB with various solvents.

Figure 1: 2D Chemical Structure of this compound.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] The polarity of organic molecules is a key determinant, arising from the presence of polar bonds involving electronegative atoms like oxygen. We can dissect the MHTB molecule to anticipate its behavior in a range of common laboratory solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity and the potential for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These features suggest some affinity for polar protic solvents. However, the molecule also possesses significant non-polar character due to the benzene ring and the bulky, hydrophobic trimethylsilyl (TMS) group. The TMS group, in particular, can sterically hinder the solvation of the nearby polar functionalities.

Therefore, in water , the solubility of MHTB is expected to be very low. The large non-polar surface area will likely dominate its interaction with the highly polar water molecules.

In alcohols like methanol and ethanol, the solubility is predicted to be significantly better. These solvents have both a polar hydroxyl group that can interact with the polar functionalities of MHTB and a non-polar alkyl chain that can solvate the non-polar regions of the molecule.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO)

Polar aprotic solvents lack a hydroxyl group but possess a significant dipole moment. They are effective at solvating polar molecules.

  • Ethyl Acetate (EtOAc) and Acetone : Given that the synthesis of MHTB involves purification by column chromatography using an ethyl acetate/hexane mixture, it can be inferred that the compound is soluble in ethyl acetate.[3] Acetone, with a similar polarity to ethyl acetate, is also expected to be a good solvent.

  • Acetonitrile (ACN) , Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) : These are highly polar aprotic solvents and are likely to be excellent solvents for MHTB. They can effectively solvate the polar ester and hydroxyl groups.

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)
  • Hexane : Due to the presence of multiple polar functional groups, MHTB is expected to have very poor solubility in non-polar aliphatic solvents like hexane. The use of hexane as an eluent in the purification process further supports this prediction, as the compound would have a higher affinity for the more polar stationary phase.[3]

  • Toluene : As an aromatic solvent, toluene can engage in π-π stacking interactions with the benzene ring of MHTB. This, combined with its non-polar nature, may lead to moderate solubility.

  • Dichloromethane (DCM) / Chloroform (CHCl₃) : These chlorinated solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. The synthesis of MHTB utilizes a mixture of tetrahydrofuran (THF) and chloroform, indicating its solubility in chloroform.[3] Therefore, good solubility is expected in DCM and chloroform.

Influence of pH: Aqueous Solubility in Acidic and Basic Conditions

The phenolic hydroxyl group on MHTB is weakly acidic, with a predicted pKa of 8.80.[3] This suggests that in aqueous solutions with a pH above its pKa, the hydroxyl group will be deprotonated to form a phenoxide salt. This ionic form is significantly more polar than the neutral molecule and is expected to be more soluble in water.

Conversely, in acidic aqueous solutions, the compound is expected to remain in its neutral, less soluble form. The trimethylsilyl group is known to be labile under both acidic and basic conditions, although it is generally more stable to acid.[5] Strong acidic or basic conditions could potentially lead to the cleavage of the TMS group, which would alter the solubility profile of the resulting desilylated compound.

Experimental Determination of Solubility: A Practical Guide

To move beyond theoretical predictions, empirical determination of solubility is essential. The following section outlines a standard laboratory protocol for assessing the solubility of MHTB.

Materials and Equipment
  • This compound (MHTB)

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane)

  • Vortex mixer

  • Analytical balance

  • Small test tubes or vials

  • Pipettes

  • pH meter and buffers

  • Aqueous solutions of 5% HCl, 5% NaOH, and 5% NaHCO₃

Qualitative Solubility Testing Workflow

This initial screening provides a rapid assessment of solubility in various solvents.

Figure 2: Workflow for Qualitative Solubility Assessment.

Semi-Quantitative Solubility Determination

For a more precise understanding, a semi-quantitative approach can be employed.

  • Preparation : Accurately weigh a specific amount of MHTB (e.g., 10 mg) into a vial.

  • Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 0.1 mL).

  • Mixing : After each addition, cap the vial and vortex thoroughly until the solid is fully dispersed.

  • Observation : Observe if the solid has completely dissolved.

  • Endpoint : Continue adding solvent until complete dissolution is achieved.

  • Calculation : The solubility can then be expressed in terms of mg/mL or mol/L.

Investigating pH-Dependent Aqueous Solubility

To confirm the predicted increase in solubility in basic conditions, the following experiment can be performed.[6][7]

  • Sample Preparation : Place a small, weighed amount of MHTB (e.g., 5 mg) into three separate test tubes.

  • Solvent Addition : Add 1 mL of deionized water to the first tube, 1 mL of 5% aqueous NaOH to the second, and 1 mL of 5% aqueous NaHCO₃ to the third.

  • Observation : Vortex each tube and observe for dissolution. The phenolic hydroxyl group is generally not acidic enough to be deprotonated by the weak base sodium bicarbonate, so solubility is not expected to significantly increase in this solution. However, the strong base sodium hydroxide should deprotonate the phenol, leading to dissolution.[6]

  • Re-precipitation : To confirm that dissolution in NaOH is due to salt formation, the basic solution can be neutralized by the dropwise addition of 5% HCl. The reappearance of a precipitate indicates the reformation of the neutral, less soluble MHTB.[7]

Summary of Predicted Solubility and Practical Considerations

Based on the structural analysis, the following table summarizes the predicted solubility of MHTB in common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowDominated by non-polar regions.
Methanol, EthanolModerate to HighCan solvate both polar and non-polar regions.
Polar Aprotic Acetone, Ethyl AcetateHighGood balance of polarity.
Acetonitrile, DMF, DMSOVery HighHighly effective at solvating polar functional groups.
Non-Polar HexaneVery LowMismatch in polarity.
TolueneLow to Moderateπ-π stacking interactions with the aromatic ring.
Dichloromethane, ChloroformHighEffective at dissolving a wide range of organic compounds.
Aqueous (pH dependent) 5% HCl (aq)Very LowCompound remains in its neutral form.
5% NaOH (aq)HighFormation of a soluble phenoxide salt.

Practical Considerations:

  • Kinetics of Dissolution : For some solvent-solute pairs, dissolution may be slow. Gentle heating can be employed to increase the rate of dissolution, but care should be taken to avoid solvent evaporation or compound degradation.

  • Metastable Solutions : It is possible to form supersaturated, metastable solutions, especially when dissolving a compound at an elevated temperature and then cooling it. It is important to ensure that the solution is at thermodynamic equilibrium.

  • Purity of the Compound : The presence of impurities can significantly affect the measured solubility. It is crucial to use a highly purified sample of MHTB for accurate solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust prediction of its solubility profile. The presence of both polar (hydroxyl, methyl ester) and non-polar (aromatic ring, TMS group) moieties suggests that MHTB will exhibit good solubility in a range of moderately polar to polar aprotic and protic organic solvents. Its solubility in aqueous media is expected to be highly pH-dependent, with a significant increase under basic conditions due to the formation of a phenoxide salt. The experimental protocols outlined in this guide provide a clear and reliable framework for researchers to empirically validate these predictions and to confidently select appropriate solvent systems for synthesis, purification, and formulation development involving this promising compound.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]

  • Hans Journal of Chemistry. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2024). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Retrieved from [Link]

  • Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of heterocyclic compounds from Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Functionalized Benzofurans from Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Executive Summary

This application note details the strategic utilization of This compound (CAS: 478169-68-5) as a pivotal intermediate for the synthesis of polysubstituted benzofurans. This scaffold represents a "privileged structure" in drug discovery, offering a pre-installed ester handle at the C5 position and a protected alkyne at the C4 position, adjacent to a phenolic hydroxyl group. This specific geometric arrangement allows for rapid, divergent synthesis of 2-substituted and 2,3-disubstituted benzofuran libraries, which are critical in the development of kinase inhibitors, anti-inflammatory agents, and organic optoelectronic materials.

Strategic Analysis & Reaction Logic

The core value of this substrate lies in its orthogonal reactivity . The trimethylsilyl (TMS) group serves as a temporary mask for the alkyne, preventing premature polymerization or non-specific reactions. Upon activation, the molecule undergoes an intramolecular cyclization (typically 5-exo-dig) to form the furan ring.

Key Synthetic Pathways:

  • Pathway A (Tandem Sonogashira/Cyclization): One-pot desilylation followed by cross-coupling with aryl halides and spontaneous cyclization. This is the most efficient route to 2-arylbenzofurans.

  • Pathway B (Iodocyclization): Electrophilic cyclization using iodine to generate 3-iodobenzofurans, enabling subsequent functionalization at the C3 position.

  • Pathway C (Protodesilylation/Cyclization): Synthesis of the parent 2-unsubstituted benzofuran core.

Visual Workflow (Pathway Logic)

BenzofuranSynthesis Start Methyl 3-hydroxy-4- ((trimethylsilyl)ethynyl)benzoate Inter Terminal Alkyne (Intermediate) Start->Inter Desilylation (TBAF or K2CO3) ProdA 2-Arylbenzofuran (Library Generation) Inter->ProdA Pd(0)/CuI, Ar-I (Sonogashira + Cyclization) ProdB 3-Iodobenzofuran (Functional Handle) Inter->ProdB I2, NaHCO3 (Iodocyclization)

Figure 1: Divergent synthetic pathways from the protected alkyne precursor.[1]

Detailed Protocols

Protocol A: One-Pot Synthesis of Methyl 2-Arylbenzofuran-5-carboxylates

Target Audience: Medicinal Chemists requiring rapid library generation.

Mechanism: This reaction proceeds via a cascade sequence. First, the TMS group is removed in situ. The resulting terminal alkyne undergoes a Sonogashira coupling with an aryl iodide.[2] The pendant phenolic oxygen then attacks the activated alkyne (facilitated by the metal catalyst) to close the ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Iodide (Ar-I): 1.2 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (2 mol%)

  • Desilylating Agent/Base: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or DBU (2.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with the Substrate (100 mg, 0.40 mmol), Aryl Iodide (0.48 mmol), Pd(PPh3)2Cl2 (14 mg), and CuI (1.5 mg).

  • Solvation: Add anhydrous, degassed THF (4 mL). Seal the vial with a septum.

  • Activation: Add the base/desilylating agent (e.g., TBAF or DBU) dropwise via syringe. Note: The solution may darken immediately due to Cu-acetylide formation.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor via LC-MS for the disappearance of the intermediate terminal alkyne (M-TMS peak).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated NH4Cl (to sequester Cu) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a bright blue fluorescence under UV (365 nm) on the TLC plate is characteristic of the extended conjugation in 2-arylbenzofurans.

Protocol B: Synthesis of Methyl 3-iodobenzofuran-5-carboxylate

Target Audience: Process Chemists needing a handle for Suzuki/Heck coupling at the C3 position.

Mechanism: Iodine acts as an electrophile, activating the alkyne triple bond. The phenolic oxygen attacks the activated complex in a 5-endo-dig fashion, followed by elimination of the silyl group (or proton if desilylated first).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Iodine (I2): 3.0 equiv

  • Base: Sodium Bicarbonate (NaHCO3): 3.0 equiv

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Desilylation (Pre-step): Dissolve substrate in MeOH, add K2CO3 (0.5 equiv), stir for 30 min at RT. Quench, extract, and isolate the terminal alkyne intermediate. Note: This ensures cleaner iodocyclization.

  • Cyclization: Dissolve the isolated terminal alkyne (0.40 mmol) in MeCN (5 mL).

  • Addition: Add NaHCO3 (100 mg) followed by Iodine (304 mg).

  • Reaction: Stir at room temperature for 2 hours. Protect from light.

  • Quench: Pour mixture into a solution of saturated Sodium Thiosulfate (Na2S2O3) to reduce excess iodine (color change from dark red/brown to clear/yellow).

  • Isolation: Extract with DCM, dry, and concentrate. The product usually precipitates as a solid.

Data Presentation & Expected Yields

The following table summarizes expected outcomes based on the electronic nature of the coupling partner (Protocol A).

EntryCoupling Partner (Ar-I)Electronic EffectExpected Yield (%)Notes
1 IodobenzeneNeutral85-92%Standard benchmark.
2 4-IodoanisoleElectron Donating80-88%Slower reaction; may require 6h+.
3 4-IodonitrobenzeneElectron Withdrawing70-78%Faster oxidative addition, but potential for side reactions.
4 2-IodotolueneSteric Hindrance55-65%Steric bulk at ortho position hinders Pd-insertion.

Troubleshooting & Critical Parameters

  • Glaser Coupling (Homocoupling):

    • Symptom:[3][4][5][6][7][8][9] Formation of a symmetric diyne dimer instead of the benzofuran.

    • Cause: Presence of oxygen in the system promoting Cu-catalyzed oxidative coupling.

    • Solution: Rigorous degassing of solvents (freeze-pump-thaw or sparging with Ar for 15 min) is mandatory.

  • Incomplete Cyclization:

    • Symptom:[3][4][5][6][7][8][9][10] Isolation of the non-cyclized o-alkynylphenol.

    • Cause: Base was too weak or temperature too low.

    • Solution: Ensure the reaction temperature reaches at least 60°C. If using TEA, switch to a stronger base like DBU or add catalytic Cs2CO3.

  • TMS Stability:

    • The starting material is generally stable, but prolonged exposure to moisture can lead to slow desilylation. Store at 2-8°C under inert atmosphere.

References

  • Reddy, K. H., et al. (2022).[2] Benzofuran Synthesis via Palladium–Copper-Based Catalyst in Sonogashira Coupling. National Institutes of Health (NIH) / PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans: Recent Literature and Protocols. Retrieved from [Link]

  • University of Southampton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Synthesis

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a hydroxyl group, a methyl ester, and a protected terminal alkyne, allows for a diverse range of selective chemical transformations. This makes it an ideal starting material for the synthesis of complex molecules with applications in pharmaceuticals, organic electronics, and materials science.[1][2] The strategic placement of these functional groups enables chemists to employ a variety of palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide step-by-step protocols for key transformations.

Part 1: The Sonogashira Coupling - Harnessing the Power of the Terminal Alkyne

The most prominent reaction involving this compound is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in numerous natural products and functional materials.[4][5][6]

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper co-catalysts. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide R-C≡CH Terminal Alkyne R-C≡CH->Alkyne_Coordination Cu_Acetylide->Transmetalation Transfer of alkynyl group

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol for TMS-Deprotection of this compound

Prior to the Sonogashira coupling, the trimethylsilyl (TMS) protecting group on the alkyne must be removed. Several mild and efficient methods are available for this transformation.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using K₂CO₃):

  • Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of substrate).

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the deprotected product, Methyl 3-hydroxy-4-ethynylbenzoate.

Procedure (using TBAF):

  • Dissolve this compound (1.0 eq) in THF (10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Quench the reaction with deionized water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography if necessary.

A mild and efficient alternative for TMS deprotection involves using sodium ascorbate and copper sulfate.[7]

General Protocol for Sonogashira Coupling with Aryl Halides

This protocol outlines a general procedure for the Sonogashira coupling of the deprotected Methyl 3-hydroxy-4-ethynylbenzoate with an aryl halide.

Materials:

  • Methyl 3-hydroxy-4-ethynylbenzoate (1.0 eq)

  • Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF, or a mixture)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the solvent and stir for a few minutes to dissolve the solids.

  • Add Methyl 3-hydroxy-4-ethynylbenzoate and the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Robust and commercially available catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base TEA, DIPAActs as a proton scavenger and facilitates the formation of the acetylide.
Solvent THF, DMFAprotic polar solvents that solubilize the reactants and catalysts.
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the aryl halide.

Part 2: Expanding Synthetic Utility - Cross-Coupling Reactions on the Aromatic Ring

While the Sonogashira coupling is a primary application, the aromatic ring of this compound can also participate in other palladium-catalyzed cross-coupling reactions. To achieve this, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. The directing effects of the existing hydroxyl and methyl ester groups will influence the regioselectivity of this initial halogenation step and subsequent cross-coupling reactions.

Directing Group Effects and Regioselectivity

The hydroxyl group is a strong ortho-, para-director, while the methyl ester group is a meta-director. In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted. Therefore, electrophilic aromatic substitution, such as halogenation, is expected to occur at the position ortho to the hydroxyl group and meta to the methyl ester (C5 position) or at the position meta to both groups (C2 or C6 positions). The hydroxyl group's strong activating effect will likely dominate, favoring substitution at the C5 position.

Sources

Application Note: Precision Fluorination Protocols for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of fluorinating a multifunctional scaffold containing a phenol, a methyl ester, and a labile trimethylsilyl (TMS) alkyne.

Strategic Analysis & Chemical Logic

The substrate, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (referred to herein as Compound A ), presents a unique "push-pull" electronic environment:

  • Electron Withdrawing Group (EWG): The methyl ester at C1 deactivates the ring, making standard

    
     difficult but facilitating nucleophilic attack.
    
  • Electron Donating Group (EDG): The hydroxyl at C3 activates the ring (ortho/para director).

  • Steric/Electronic Pivot: The TMS-alkyne at C4 blocks the para-position relative to the ester and introduces significant steric bulk and chemical lability (susceptibility to desilylation by fluoride ions).

The Fluorination Challenge

Two distinct fluorination pathways are relevant for drug development using this scaffold:

  • Pathway A: Deoxyfluorination (OH

    
     F).  Converting the hydroxyl group to a fluorine atom to generate a bioisostere. This is chemically demanding due to the potential for fluoride-mediated desilylation of the alkyne.
    
  • Pathway B: Electrophilic Ring Fluorination (Ar-H

    
     Ar-F).  Introducing a fluorine atom onto the aromatic ring (C2 or C6) while retaining the hydroxyl group.
    

Pathway A: Deoxyfluorination (Hydroxyl-to-Fluorine Conversion)[1]

Objective: Synthesis of Methyl 3-fluoro-4-((trimethylsilyl)ethynyl)benzoate (or its desilylated analog). Primary Challenge: Standard fluorinating reagents (DAST, Deoxo-Fluor) often fail with electron-deficient phenols or cause decomposition of TMS-alkynes due to HF generation. Recommended Solution: Use of PhenoFluor™ (


-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride) with CsF.
Critical Design Note: TMS Lability

The fluoride source (CsF) required for PhenoFluor chemistry will almost certainly cleave the TMS group (


-Si bond cleavage) during the reaction.
  • Scenario 1: If the terminal alkyne is the desired end-product, this "one-pot fluorination/deprotection" is advantageous.

  • Scenario 2: If the TMS group must be retained, the substrate should be converted to the TIPS (Triisopropylsilyl) analog prior to fluorination, as TIPS is significantly more robust against transient fluoride exposure.

Experimental Protocol (PhenoFluor Method)
Materials
  • Substrate: Compound A (1.0 equiv)

  • Reagent: PhenoFluor Mix (or generated in situ from Chloroimidazolium salt + CsF) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict

    
     atmosphere, charge an oven-dried reaction vial with Compound A (1.0 equiv), CsF (3.0 equiv), and the imidazolium chloride precursor (PhenoFluor Cl, 2.0 equiv).
    
  • Solvation: Add anhydrous Toluene. The non-polar solvent is crucial to suppress side reactions and modulate the activity of the fluoride.

  • Activation: Seal the vial and heat to 110 °C for 12–18 hours.

    • Mechanistic Insight: The phenol attacks the imidazolium to form an uronium-like intermediate. The fluoride ion then attacks the ipso-carbon in an

      
      -like fashion, displacing the urea byproduct.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts (CsCl, CsF). Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

    • Note: Expect the terminal alkyne (desilylated product) as the major species if reaction times are prolonged.

Pathway B: Electrophilic Ring Fluorination (Regioselective Decoration)

Objective: Synthesis of Methyl 2-fluoro-3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate or the 6-fluoro isomer. Recommended Solution: Selectfluor® (F-TEDA-BF4) in Acetonitrile.

Regioselectivity Logic
  • Position 2: Ortho to OH, Ortho to Ester. Sterically crowded.[1]

  • Position 5: Ortho to Alkyne, Meta to OH. Electronically disfavored.

  • Position 6: Para to OH, Meta to Ester. Electronically favored and sterically accessible.

  • Prediction: The C6-fluoro isomer will be the major product.

Experimental Protocol (Selectfluor Method)
Materials
  • Substrate: Compound A (1.0 equiv)

  • Reagent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or MeCN/MeOH (10:1)

  • Temperature: 0 °C to RT

Step-by-Step Methodology
  • Dissolution: Dissolve Compound A (1.0 mmol) in MeCN (10 mL). Ensure the solution is clear.

  • Addition: Add Selectfluor (1.1 mmol) in one portion at 0 °C .

    • Causality: Low temperature prevents oxidative cleavage of the alkyne or silyl ether cleavage (Selectfluor can act as a Lewis acid/oxidant).

  • Monitoring: Stir at 0 °C for 2 hours, then warm to Room Temperature. Monitor via LC-MS.

    • Target Mass: M+18 (addition of F, loss of H).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Silica gel chromatography. The fluorinated phenol will be slightly less polar than the starting material.

Data Summary & Decision Matrix

ParameterPathway A: DeoxyfluorinationPathway B: Ring Fluorination
Transformation Ar-OH

Ar-F
Ar-H

Ar-F
Reagent PhenoFluor / CsFSelectfluor
TMS Stability Low (High risk of desilylation)Moderate (Stable at 0°C)
Primary Product 3-Fluoro-4-ethynylbenzoateMethyl 6-fluoro-3-hydroxy-4-((TMS)ethynyl)benzoate
Key Mechanism Nucleophilic Displacement (

)
Electrophilic Aromatic Substitution (

)

Visualized Workflows

Figure 1: Reaction Decision Tree

This diagram illustrates the logical flow for selecting the correct protocol based on the desired structural outcome.

Fluorination_Protocol Start Substrate: Methyl 3-hydroxy-4-((TMS)ethynyl)benzoate Decision Target Transformation? Start->Decision PathA Pathway A: Deoxyfluorination (OH -> F) Decision->PathA Bioisostere Synthesis PathB Pathway B: Ring Fluorination (Ar-H -> Ar-F) Decision->PathB Scaffold Decoration ReagentA Reagent: PhenoFluor + CsF Solvent: Toluene, 110°C PathA->ReagentA ReagentB Reagent: Selectfluor Solvent: MeCN, 0°C PathB->ReagentB OutcomeA Product: 3-Fluoro-4-ethynylbenzoate (Note: TMS likely cleaved) ReagentA->OutcomeA Nucleophilic Subst. OutcomeB Product: 6-Fluoro-3-hydroxy derivative (TMS Intact) ReagentB->OutcomeB Electrophilic Subst.

Caption: Decision tree for selecting between Deoxyfluorination (Pathway A) and Electrophilic Fluorination (Pathway B) based on target moiety and TMS tolerance.

Figure 2: Mechanistic Pathway (Deoxyfluorination)

The mechanism involves the activation of the phenol followed by fluoride displacement.

Mechanism Step1 Phenol Substrate (Ar-OH) Step2 Activation (Attack on Imidazolium) Step1->Step2 Base (CsF) Step3 Activated Intermediate (Ar-O-Imidazolium) Step2->Step3 Step4 Nucleophilic Attack (F- attacks Ar-C) Step3->Step4 Rate Limiting Step5 Product (Ar-F + Urea) Step4->Step5 SNAr

Caption: Simplified mechanistic flow for PhenoFluor-mediated deoxyfluorination.

References

  • Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Nature, 477, 476–479. [Link]

  • Banks, R. E. (1996). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. [Link]

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Letters, 17(3), 544–547. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link][1]

Sources

Use of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate as a fragment for PROTACs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Assembly of Rigid PROTAC Linkers Using Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Part 1: Executive Summary & Technical Rationale

Subject: this compound (CAS: 478169-68-5) is a high-value bifunctional aromatic scaffold used in the convergent synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG or alkyl chains, this fragment introduces a rigid aromatic core into the linker region, which can improve cell permeability and constrain the spatial orientation of the ternary complex (Target-PROTAC-E3 Ligase).

Core Application: This molecule serves as a "Click-Ready" Linker Hub . It possesses three orthogonal chemical handles that allow for the modular assembly of PROTACs:

  • TMS-Protected Alkyne: A masked handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry).

  • Methyl Ester: A precursor for amide coupling (post-hydrolysis) or reduction, allowing attachment to the E3 ligase ligand or the Protein of Interest (POI) warhead.

  • Phenol (3-OH): A site for etherification to fine-tune solubility or attach secondary solubilizing groups.

Why Use This Fragment?

  • Reduced Entropic Penalty: The benzene ring restricts the conformational freedom of the linker, potentially stabilizing the productive ternary complex required for ubiquitination.

  • Convergent Synthesis: The TMS protection allows researchers to attach one ligand (e.g., the E3 binder) to the ester side before exposing the alkyne, preventing premature polymerization or side reactions.

  • Bioisosterism: The resulting triazole (formed after Click chemistry) mimics an amide bond but is resistant to proteases, enhancing metabolic stability.

Part 2: Chemical Mechanism & Workflow

The utilization of this fragment follows a "Hub-and-Spoke" model. The protocol below describes the Sequential Assembly Strategy , where the benzoate core is first attached to the E3 Ligase Ligand (e.g., a Thalidomide derivative), followed by TMS deprotection and "Click" conjugation to an Azide-functionalized POI Warhead.

Reaction Pathway Diagram

PROTAC_Assembly Fragment Methyl 3-hydroxy-4- ((trimethylsilyl)ethynyl)benzoate (The Scaffold) Step1 Step 1: Hydrolysis & Amide Coupling Fragment->Step1 Attach E3 Ligand Intermediate1 Intermediate A: Scaffold-E3 Ligand Conjugate (TMS Intact) Step1->Intermediate1 Step2 Step 2: TMS Deprotection (K2CO3/MeOH) Intermediate1->Step2 Remove TMS Intermediate2 Intermediate B: Activated Alkyne Species Step2->Intermediate2 Reveal Alkyne Step3 Step 3: CuAAC Click Reaction (with Azide-Warhead) Intermediate2->Step3 + Azide-POI Warhead FinalProduct Final Rigid PROTAC Step3->FinalProduct Triazole Formation

Caption: Sequential assembly of a rigid PROTAC using the benzoate fragment. The TMS group acts as a protecting shield until the final conjugation step.

Part 3: Detailed Experimental Protocols

Protocol A: Activation of the Benzoate Handle (Hydrolysis)

Purpose: To convert the methyl ester into a carboxylic acid suitable for amide coupling to an amine-functionalized E3 ligand (e.g., Pomalidomide-amine).

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl

Procedure:

  • Dissolve the benzoate fragment in THF/Water (3:1) to a concentration of 0.1 M.

  • Add LiOH·H2O in one portion.

  • Stir at Room Temperature (25°C) for 4–6 hours. Note: Avoid heating to prevent cleavage of the TMS group.

  • Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.

  • Upon completion, acidify carefully to pH 3–4 using 1M HCl.

  • Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

  • Yield Expectation: >90% conversion to the carboxylic acid intermediate.

Protocol B: TMS Deprotection (The "Unmasking")

Purpose: To remove the trimethylsilyl group and generate the terminal alkyne required for Click chemistry.

Reagents:

  • Intermediate A (Scaffold-Ligand conjugate)

  • Potassium Carbonate (K2CO3) (1.5 eq) or TBAF (1.0 eq)

  • Methanol (MeOH) or THF

Procedure:

  • Dissolve Intermediate A in degassed MeOH (0.05 M).

  • Add anhydrous K2CO3.

  • Stir at Room Temperature for 30–60 minutes.

    • Critical Control: Do not prolong reaction time unnecessarily to avoid degradation of the ester/amide linkages elsewhere in the molecule.

  • Quench by diluting with water and extracting into DCM or EtOAc.

  • Validation: The disappearance of the TMS peak (~0.2 ppm) in 1H NMR and the appearance of the terminal alkyne proton (~3.0–3.5 ppm).

Protocol C: CuAAC "Click" Conjugation

Purpose: The convergent coupling of the Alkyne-E3 Ligand (Intermediate B) with an Azide-POI Warhead.

Reagents:

  • Alkyne-Intermediate B (1.0 eq)

  • Azide-Functionalized Warhead (1.0 eq)

  • CuSO4·5H2O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: t-BuOH/H2O (1:1) or DMSO (for low solubility substrates)

  • Ligand: THPTA (0.2 eq) (Optional but recommended to protect proteins/biomolecules from oxidation)

Procedure:

  • Prepare a solution of Alkyne-Intermediate B and the Azide-Warhead in t-BuOH/H2O (or DMSO).

  • Premix CuSO4 and THPTA in water, then add to the reaction vessel.

  • Add Sodium Ascorbate (freshly prepared solution) to initiate the reaction.

  • Stir at Room Temperature for 2–12 hours under an inert atmosphere (N2 or Ar).

  • Purification: The resulting triazole-linked PROTAC is typically purified via Semi-Prep HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient).

Part 4: Data & Specifications

Physicochemical Properties Table
PropertyValue / DescriptionRelevance to PROTACs
Molecular Weight 248.35 g/mol Low MW allows room for heavy ligands.
LogP (Predicted) ~3.2Moderate lipophilicity aids membrane permeability.
Topological Polar Surface Area 46.5 ŲGood range for oral bioavailability.
H-Bond Donors 1 (Phenol)Can be capped (ether) or left for solvent interaction.
Rigidity High (Benzoate Core)Reduces entropic cost of ternary complex formation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Premature TMS Loss Basic conditions too harsh during hydrolysis.Use LiOH at 0°C or switch to enzymatic hydrolysis (Esterase).
Low Click Yield Copper catalyst oxidation.Degas solvents thoroughly; increase Sodium Ascorbate to 1.0 eq.
Precipitation Poor solubility of the rigid core.Switch solvent system to DMSO/Water or add 10% DMF.

References

  • Bebibiglou, M. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Wurz, R. P. et al. (2018). A "Click" Chemistry Approach to the Synthesis of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Konstantinidou, M. et al. (2019). PROTACs – a game-changing technology. Expert Opinion on Drug Discovery. [Link]

  • Testa, A. et al. (2020). Click Chemistry-Based Protac Synthesis. Methods in Molecular Biology. [Link]

Functionalization of the hydroxy group on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxy Group on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 478169-68-5 Core Scaffold: Trisubstituted Benzene (Benzoate/Phenol/Alkyne)[1][2]

This application note details the chemoselective functionalization of the C3-phenolic hydroxyl group. This molecule presents a unique "Orthogonal Reactivity Triad": an acid-labile ester, a base-labile TMS-alkyne, and a nucleophilic phenol.

Critical Challenge: The Ortho-TMS-Alkyne Constraint The primary challenge is not electronic, but steric and chemoselective. The bulky trimethylsilyl (TMS) group at the C4 position creates a significant steric wall adjacent to the C3-hydroxyl. Furthermore, the TMS-alkyne is susceptible to cleavage under strong basic conditions (e.g., NaOH, NaOMe) or fluoride exposure, often leading to polymerization or unwanted cyclization (e.g., 5-endo-dig).

Strategic Decision Matrix:

  • Pathway A (Alkylation): Use the "Cesium Effect" to overcome steric hindrance without cleaving the TMS group.

  • Pathway B (Activation): Convert OH to OTf (Triflate) to enable Pd-catalyzed cross-coupling (Suzuki/Buchwald), effectively "hopping" the scaffold.

  • Pathway C (Mitsunobu): For introducing complex or chiral alkyl chains where SN2 is impossible.

Strategy Target Target Phenol (C3-OH, C4-TMS-Alkyne) Analysis Steric & Stability Analysis Target->Analysis PathA Alkylation (Ether Synthesis) Analysis->PathA Simple Electrophiles (MeI, BnBr) PathB Triflation (Activation) Analysis->PathB Scaffold Hopping (Ar-OH -> Ar-Ar) PathC Mitsunobu (Complex R-Groups) Analysis->PathC Chiral/Bulky Alcohols

Figure 1: Strategic Decision Tree for C3-OH Functionalization.

Protocol A: Chemoselective O-Alkylation (The Cesium Method)

Rationale: Standard Williamson ether synthesis uses Sodium Hydride (NaH). However, NaH is too aggressive for this substrate, risking ester hydrolysis or TMS cleavage. We utilize Cesium Carbonate (Cs₂CO₃) in DMF.[3][4] The large cesium cation coordinates loosely with the phenoxide, creating a "naked anion" that is highly nucleophilic, overcoming the steric bulk of the neighboring TMS group.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv) [e.g., Methyl Iodide, Benzyl Bromide]

  • Cesium Carbonate (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn yellow (phenoxide formation).

  • Activation: Stir at Room Temperature (RT) for 15 minutes. Note: Do not heat yet.

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.

    • For hindered halides: Heat to 50°C. Warning: Do not exceed 60°C to prevent TMS cleavage.

  • Work-up: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

Data & Validation:

Parameter Observation
TLC Product is less polar than SM. (Rf ~0.6 vs 0.4 in 20% EtOAc/Hex).
1H NMR Disappearance of Phenol -OH (singlet ~10.5 ppm).

| TMS Stability | Confirm TMS singlet remains at ~0.25 ppm. |

Protocol B: Triflation (Activation for Cross-Coupling)

Rationale: To replace the OH group with an aryl or amino group, we must first convert it to a Triflate (OTf). This protocol uses Triflic Anhydride (Tf₂O) at low temperature to prevent side reactions with the alkyne.

Reagents:

  • Substrate (1.0 equiv)

  • Triflic Anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Protocol:

  • Setup: Charge a flask with Substrate and Pyridine in DCM. Cool to 0°C (Ice bath).

  • Addition: Add Tf₂O dropwise over 10 minutes. Caution: Exothermic. Fuming.

  • Monitoring: Stir at 0°C for 1 hour. Allow to warm to RT only if TLC shows incomplete conversion.

  • Quench: Quench with saturated NaHCO₃ (gas evolution).

  • Isolation: Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then water.

  • Storage: Triflates are hydrolytically unstable. Store at -20°C under Argon.

Triflation Setup Substrate + Pyridine in DCM (0°C) Add Add Tf2O Dropwise (Exotherm Control) Setup->Add React Stir 1h @ 0°C Add->React Quench Quench NaHCO3 Wash 0.5M HCl React->Quench

Figure 2: Triflation Workflow ensuring thermal control.

Protocol C: Mitsunobu Reaction

Rationale: Used when the alkyl group is complex, chiral, or available only as an alcohol. The ortho-TMS group makes the phenol sterically crowded, so the order of addition is critical.

Reagents:

  • Substrate (Phenol) (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Mix: Dissolve Phenol, Alcohol, and PPh₃ in THF under Argon. Cool to 0°C.[4]

  • Add: Add DIAD dropwise. The solution will turn orange/yellow and then fade.

  • Stir: Allow to warm to RT and stir overnight (12–16h). The steric bulk slows the betaine formation and attack.

  • Work-up: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and column chromatography.

Troubleshooting & QC

Common Failure Modes:

IssueCauseSolution
Loss of TMS Group Base too strong or solvent too wet.Switch from K₂CO₃ to Cs₂CO₃. Ensure DMF is anhydrous. Avoid MeOH.
Ester Hydrolysis Presence of water/hydroxide.Use strictly anhydrous conditions. Avoid aqueous workup with high pH.
No Reaction (Alkylation) Steric shielding by TMS.Increase Temp to 50°C. Add 10 mol% NaI (Finkelstein condition).

Analytical Markers (1H NMR in CDCl₃):

  • TMS-Alkyne: Singlet, δ 0.20 – 0.30 ppm (Integral 9H). If missing, TMS cleaved.

  • Methyl Ester: Singlet, δ 3.85 – 3.95 ppm (Integral 3H).

  • Aromatic Protons: Doublet (~7.9 ppm), Singlet (~7.6 ppm), Doublet (~7.5 ppm).

References

  • Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Cesium Effect: Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational concept for halide exchange/reactivity).
  • TMS Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for TMS cleavage conditions: K2CO3/MeOH).
  • Triflation Protocols: Barbero, M., et al. (2000).
  • Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications.[5][6] Chemical Reviews, 109(6), 2551-2651. Link

Sources

Troubleshooting & Optimization

Technical Support Center: TMS Deprotection of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

[1]

Case ID: TMS-DEP-4781 Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are encountering issues with the desilylation of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate . While TMS deprotection is typically a trivial transformation, this specific substrate presents a classic "Ortho-Effect Trap" .[1]

The presence of a free phenolic hydroxyl group at the C3 position (ortho to the C4-alkyne) fundamentally alters the reaction landscape. Under standard basic conditions (e.g., K₂CO₃/MeOH or unbuffered TBAF), the phenoxide intermediate is prone to attacking the alkyne, leading to benzofuran cyclization rather than the desired terminal alkyne.

If your reaction appears "incomplete," it is highly probable that you are either:

  • Stalling at an equilibrium due to phenoxide stabilization.

  • Misidentifying a cyclized byproduct (benzofuran) as starting material or an impurity.

Diagnostic Logic (Troubleshooting Flowchart)

Use this logic tree to diagnose the specific failure mode of your experiment.

DiagnosticTreeStartIssue: Incomplete DeprotectionCheckTLC1. Check TLC/LCMSIs SM (TMS) still present?Start->CheckTLCSM_PresentYes, SM remainsCheckTLC->SM_PresentStalledSM_GoneNo, SM consumedbut yield is lowCheckTLC->SM_GoneConversion CompleteCheck_BaseAre you using K2CO3/MeOH?SM_Present->Check_BaseCheck_ProductIdentify Major Peak:Is it the Terminal Alkyne?SM_Gone->Check_ProductEquilibriumDiagnosis: Phenoxide Equilibrium Stall(Phenol is acidic, inhibits methoxide)Check_Base->EquilibriumYesCyclizationDiagnosis: Benzofuran Formation(Base-mediated 5-exo-dig cyclization)Check_Product->CyclizationNo (New Peak)Solution_BSolution: Acidic Workup& Shorter Reaction TimeCheck_Product->Solution_BYes (Degradation)Solution_ASolution: Switch toBuffered TBAF (Method A)Equilibrium->Solution_ACyclization->Solution_A

Figure 1: Decision matrix for diagnosing deprotection failures. Note that "Incomplete" results often mask cyclization events.[1]

The Chemistry of the Failure (Mechanistic Insight)

To solve this, you must understand the competition between Desilylation and Cyclization .

The "Benzofuran Trap"

In the presence of a base (B⁻), the phenol (pKa ~10) is deprotonated before the silyl group is cleaved. The resulting phenoxide is a potent nucleophile positioned perfectly to attack the alkyne.

  • Path A (Desired): Fluoride/Base attacks Silicon

    
     C-Si bond breaks 
    
    
    Protonation
    
    
    Terminal Alkyne .[1]
  • Path B (Undesired): Phenoxide attacks C4-alkyne (5-exo-dig)

    
    Methyl benzofuran-5-carboxylate .[1]
    

MechanismSMSubstrate(TMS-Alkyne + Ortho-OH)InterIntermediate(Phenoxide)SM->InterBase (K2CO3 or TBAF)ProdTarget Product(Terminal Alkyne)Inter->ProdPath A: Desilylation(Fast if buffered)SideSide Product(Benzofuran)Inter->SidePath B: Cyclization(Favored by strong base)

Figure 2: Competing reaction pathways.[1] Path B is irreversible and often mistaken for product degradation.

Troubleshooting FAQs

Q1: I am using K₂CO₃ in Methanol, but the reaction stops at 50% conversion. Adding more base doesn't help.[1] Why?

A: You are likely stuck in a proton-starved equilibrium .[1] The phenol (Ar-OH) is acidic.[1] K₂CO₃ deprotonates it to Ar-O⁻.[1] In anhydrous methanol, the concentration of methoxide (MeO⁻) needed to attack the TMS group is limited by the buffering effect of your own substrate. Furthermore, the Ar-O⁻ species stabilizes the TMS group electronically (donating electron density into the ring), making the silicon less electrophilic.

  • Fix: Do not add more base (this promotes cyclization).[1] Switch to a Fluoride source (TBAF) which drives the reaction via the formation of the strong Si-F bond, independent of pH equilibrium.

Q2: I switched to TBAF (1.0 equiv), but now I see a new spot on TLC that isn't my product.

A: You have likely made the benzofuran derivative .[1] Commercial TBAF contains water and is quite basic (due to the formation of HF₂⁻ and OH⁻). This basicity is sufficient to trigger the 5-exo-dig cyclization of the ortho-phenoxide onto the alkyne.[1]

  • Fix: You must buffer the TBAF with Acetic Acid (AcOH) to neutralize the basicity while keeping the Fluoride active. (See Protocol A).

Q3: Can I use acid to deprotect this?

A: Generally, no .[1] While acid-catalyzed desilylation is possible, it is slow for aryl-alkynes and requires strong acids that might hydrolyze your methyl ester.[1] The buffered fluoride method is superior.[1]

Optimized Protocols

Method A: Buffered TBAF (Gold Standard for Sensitive Substrates)

Use this method to prevent benzofuran formation and ensure complete conversion.

ParameterSpecification
Reagent TBAF (1.0 M in THF)
Buffer Glacial Acetic Acid (AcOH)
Ratio 1:1 molar ratio of TBAF to AcOH
Stoichiometry 1.2 – 1.5 equivalents relative to substrate
Temperature 0°C to Room Temperature

Step-by-Step:

  • Prepare Buffer: In a separate vial, mix 1.5 mL of TBAF (1.0 M in THF) with 85 µL of Glacial Acetic Acid (approx. 1.5 mmol).[1][2] Mix well. Note: This creates a buffered solution of TBAF/AcOH.

  • Dissolve Substrate: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous THF.

  • Cool: Place the substrate solution in an ice bath (0°C).

  • Add Reagent: Dropwise add the Buffered TBAF solution to the substrate.[1][2]

  • Monitor: Stir at 0°C for 15 minutes, then warm to RT. Monitor by TLC.[1][2] The spot should shift slightly lower (TMS

    
     H is a small change in polarity, but the terminal alkyne stains differently with permanganate).
    
  • Workup (Critical): Quench with saturated NH₄Cl (mildly acidic) to ensure the phenol remains protonated. Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography. Caution: Avoid using basic additives (like Triethylamine) in your column solvent, as this can trigger cyclization on the silica gel.

Method B: KF/18-Crown-6 (Alternative)

Use this if you need strictly non-acidic conditions but want to avoid the high basicity of TBAF.[1]

  • Dissolve substrate in dry MeOH or THF.[1]

  • Add KF (2.0 equiv) and 18-Crown-6 (0.1 equiv) .[1]

  • Stir at RT.[1][2][3] The crown ether solubilizes the fluoride ion, making it reactive without the high basicity of tetrabutylammonium hydroxide contaminants found in commercial TBAF.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107(3), 874–922. Link (Discusses synthesis of ortho-functionalized alkynes).[1]

  • Larock, R. C. "Synthesis of substituted benzofurans via palladium-catalyzed coupling of o-iodophenols with terminal alkynes."[1] Journal of Organic Chemistry2005 , 70, 6991. (Establishes the propensity of ortho-alkynyl phenols to cyclize).

  • BenchChem Protocols. "Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF)." Link (General TBAF buffering guidelines).[1]

  • Denmark, S. E.; Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis."[1] Angewandte Chemie International Edition2008 , 47, 1560. (Mechanistic insight into silicon activation).

Technical Support Center: Industrial Scale-Up of the Sonogashira Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Transitioning Sonogashira Cross-Coupling from Milligram (Medicinal Chemistry) to Kilogram (Process Chemistry) Scale.

Mission Brief

The Sonogashira coupling is a cornerstone of modern API synthesis, but it is notoriously temperamental upon scale-up. In a medicinal chemistry setting (10–100 mg), the use of excess copper (CuI), high catalyst loading (5–10 mol% Pd), and "quick and dirty" chromatography is acceptable. In a process environment (>1 kg), these become liabilities.

The three "Killers" of Industrial Sonogashira are:

  • Glaser Homocoupling: The dimerization of alkynes consumes expensive starting material and creates impurities difficult to separate.

  • Palladium Contamination: Regulatory limits (ICH Q3D) require <10 ppm Pd in final APIs.

  • Thermal Runaway: Terminal alkynes are high-energy species; their decomposition can be explosive.

This guide addresses these specific failure modes.

Troubleshooting Module: Chemistry & Optimization

Q: My reaction works at 50mg but stalls at 50g. Why?

A: The most common cause is oxygen poisoning of the Pd(0) species, which is exacerbated by the surface-area-to-volume ratio changes in larger vessels.

  • The Mechanism: Dissolved oxygen oxidizes the active Pd(0)L

    
     species back to inactive Pd(II), or promotes the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which depletes the alkyne substrate.
    
  • The Fix:

    • Sparging is mandatory: Simply evacuating the headspace is insufficient for >1L volumes. You must sparge the solvent with Nitrogen or Argon for at least 30 minutes before adding the catalyst.

    • Switch Catalyst: Move away from air-sensitive Pd(PPh

      
      )
      
      
      
      . Use robust Pd(II) precatalysts that reduce in situ, such as Pd(OAc)
      
      
      + XPhos
      or PdCl
      
      
      (PPh
      
      
      )
      
      
      . These are more resistant to transient oxygen exposure [1].
Q: Should I use Copper (CuI) or go Copper-Free?

A: For industrial scale, Copper-Free is the gold standard , though it requires more active Pd ligands.

  • The Problem with Copper: While CuI accelerates the reaction via the "Copper Cycle" (transmetallation), it promotes the formation of the diyne impurity (Glaser product). Separation of the diyne from the product often requires chromatography, which is impractical at multi-kilogram scale.

  • The Solution: Use a "Copper-Free" protocol.[1][2][3][4] Recent mechanistic studies suggest this proceeds via a Pd-Pd transmetallation pathway rather than a monometallic cycle [2]. This eliminates Glaser coupling entirely.

  • Protocol Adjustment: If you must use Copper (for unactivated aryl chlorides), add the alkyne slowly (semi-batch mode) to keep its concentration low relative to the aryl halide.

Q: How do I remove residual Palladium to <10 ppm?

A: Do not rely on crystallization alone. Palladium "sticks" to nitrogen-containing heterocycles (common in drugs).

  • The Fix: Implement a Scavenger Step immediately after the reaction, before the workup.

    • Reagent: Thiol-modified silica (e.g., SiliaMetS® Thiol) or activated charcoal.

    • Process: Stir the crude mixture with the scavenger (10–50 wt% relative to Pd mass) at 50°C for 1 hour, then filter while hot. This typically reduces Pd from ~1000 ppm to <50 ppm [3].

Visualization: The Copper-Free Mechanistic Pathway

Understanding the Copper-free mechanism is vital for troubleshooting. Unlike the textbook Pd/Cu cycle, the Cu-free variant relies on a dual-palladium system or an amine-assisted deprotonation.

SonogashiraMechanism cluster_legend Critical Control Point Start Start: Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Cycle Start Complex π-Alkyne Complex [Ar-Pd(II)-X(η2-alkyne)] OxAdd->Complex Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Complex Base Amine Base (R3N) Deprot Deprotonation (Rate Limiting Step) Base->Deprot Assists Complex->Deprot AlkynylPd Alkynyl-Pd Species [Ar-Pd(II)-C≡C-R] Deprot->AlkynylPd - Base•HX AlkynylPd->Pd0 Regenerates Pd(0) Product Product: Ar-C≡C-R AlkynylPd->Product Reductive Elimination

Figure 1: The Copper-Free Sonogashira Mechanism. Note that the deprotonation step (red) is often rate-limiting and requires a sufficiently strong amine base or cationic Pd species to proceed efficiently without Copper [2].

Troubleshooting Module: Safety & Engineering

Q: Is the reaction safe to scale to 10kg in a batch reactor?

A: Proceed with extreme caution. Terminal alkynes are thermodynamically unstable.

  • The Hazard: Alkynes can decompose exothermically. If the reaction temperature exceeds the decomposition onset temperature of the alkyne, a thermal runaway can occur.

  • The Test: You MUST run a DSC (Differential Scanning Calorimetry) test on the reaction mixture and the pure alkyne before scaling up.

  • Rule of Thumb: Ensure the process temperature is at least 50°C below the DSC onset temperature of the alkyne decomposition [4].

Q: Why should I consider Continuous Flow chemistry?

A: Flow chemistry solves the heat transfer and safety issues inherent in batch scale-up.

  • Safety: The active volume of explosive alkyne is minimal at any given second.

  • Process Intensification: You can superheat solvents (e.g., EtOH at 140°C) well above their boiling points, reducing reaction times from hours to minutes.

  • Heterogeneous Catalysis: Flow allows the use of packed-bed reactors (e.g., Pd on Charcoal or SiliaCat DPP-Pd), which keeps the metal in the reactor and out of your product, solving the purification problem simultaneously [5].

Visualization: Batch vs. Flow Decision Matrix

DecisionTree Start Start: Scale-Up Assessment DSC Run DSC on Alkyne Start->DSC SafetyCheck Decomp Temp < 150°C? DSC->SafetyCheck Batch Batch Reactor Safe (Control Addition Rate) SafetyCheck->Batch No (Stable) Flow Mandatory Flow Chemistry SafetyCheck->Flow Yes (Unstable) Solubility Reagents Soluble? Flow->Solubility CSTR CSTR Cascade Solubility->CSTR No (Slurry) PlugFlow Plug Flow Reactor (PFR) Solubility->PlugFlow Yes (Homogeneous)

Figure 2: Decision logic for selecting reactor type based on thermal safety and solubility profiles.

Standard Operating Procedure (SOP): 100g Scale-Up

This protocol utilizes a Copper-Free approach to minimize impurities.

Reaction: 4-Bromoanisole + Phenylacetylene


 4-Methoxy-diphenylacetylene
Materials:
  • Substrate: 4-Bromoanisole (100 g, 0.53 mol)

  • Alkyne: Phenylacetylene (65 g, 0.64 mol, 1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.75 g, 0.2 mol%) — Note: Low loading for cost efficiency.
  • Base: Triethylamine (Et

    
    N) (162 g, 3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) (500 mL) — High boiling, good solubility.

Protocol Steps:
  • Inerting: Charge the 2L jacketed reactor with DMF and Et

    
    N. Insert a sparge tube and bubble Nitrogen vigorously for 45 minutes. Critical: This prevents the "induction period" lag.
    
  • Catalyst Charge: Under positive Nitrogen flow, add PdCl

    
    (PPh
    
    
    
    )
    
    
    . Stir for 10 mins until the yellow slurry is uniform.
  • Substrate Addition: Add 4-Bromoanisole. Heat the mixture to 60°C.

  • Controlled Addition (Exotherm Control): Add Phenylacetylene via a dropping funnel or dosing pump over 2 hours.

    • Why? Keeping alkyne concentration low prevents homocoupling and controls heat release.

  • Reaction Monitoring: Monitor by HPLC. Look for the disappearance of Aryl Bromide.

    • Troubleshooting: If conversion stalls at 80%, add 0.05 mol% fresh catalyst dissolved in degassed DMF.

  • Scavenging: Once complete, cool to 50°C. Add Thiol-Silica scavenger (5 g). Stir for 60 mins.

  • Workup: Filter through a pad of Celite to remove the scavenger and precipitated amine salts. Pour filtrate into water (1.5 L) to precipitate the product.

  • Isolation: Filter the solid product. Recrystallize from Ethanol to ensure >99% purity and removal of trace Pd.

References

  • Biffis, A., et al. (2018). Pd-catalyzed cross-coupling reactions: A review of the state of the art.Chemical Reviews , 118(4), 2249-2295. Link

  • Martek, B. A., et al. (2020).[3] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.Organic Letters , 22(13), 4938-4943. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.Advanced Synthesis & Catalysis , 346(8), 889-900. Link

  • Sperry, J. B., et al. (2016). Safety of Alkynes in Pharmaceutical Synthesis.Organic Process Research & Development , 20(9), 1569-1570. Link

  • Glasnov, T. N., & Kappe, C. O. (2011). Continuous-flow synthesis of fine chemicals and pharmaceuticals.Chemistry – A European Journal , 17(43), 11956-11968. Link

Sources

Managing impurities in Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate[1]

Executive Summary & Molecule Context

This compound is a critical intermediate, often utilized in the synthesis of kinase inhibitors and polycyclic heterocycles. Its synthesis typically involves a Sonogashira cross-coupling between Methyl 3-hydroxy-4-iodobenzoate and Trimethylsilylacetylene (TMSA).

The Critical Challenge: The presence of a free phenolic hydroxyl group ortho to the reactive halogen creates a competitive landscape. While the target is the linear alkyne, the system is electronically predisposed to cyclize into a benzofuran derivative . This guide addresses the suppression of this cyclization, along with the management of desilylation and homocoupling impurities.

Diagnostic Matrix: Impurity Profiling

Use this table to identify impurities based on retention time (RT) shifts and Mass Spec (MS) data relative to the target product.

Impurity CodeCommon NameStructure DescriptionOrigin/CauseMS Shift (approx)
IMP-A Benzofuran Cyclizate 2-(trimethylsilyl)benzofuran-5-carboxylateCopper-catalyzed cyclization of the ortho-alkynyl phenol.M-2 (Loss of 2H) or Isobaric (depending on mech.)
IMP-B Glaser Dimer 1,4-bis(trimethylsilyl)buta-1,3-diyneOxidative homocoupling of TMS-acetylene due to O₂ ingress .Distinct low MW peak
IMP-C Desilylated Product Methyl 3-hydroxy-4-ethynylbenzoateBase-mediated cleavage of the TMS group (C-Si bond scission).M-72 (Loss of TMS)
IMP-D Hydrolyzed Acid 3-hydroxy-4-((TMS)ethynyl)benzoic acidEster hydrolysis due to wet solvent or aqueous workup exposure.M-14 (Loss of Me)
Deep Dive: The Cyclization Conundrum

The most persistent failure mode in this synthesis is the formation of IMP-A (Benzofuran).

Mechanism of Failure: In standard Sonogashira conditions using Copper(I) Iodide (CuI) as a co-catalyst, the copper activates the alkyne. The ortho-phenolic oxygen, acting as a nucleophile, attacks the activated alkyne (5-endo-dig or 5-exo-dig pathways), leading to ring closure. This is often irreversible.

The "Copper Paradox":

  • High Cu Load (>5 mol%): Accelerates reaction rate but drastically increases Benzofuran formation.

  • Zero Cu (Copper-free): Eliminates Benzofuran risk but requires highly active Pd species (e.g., Pd(P(t-Bu)3)2) and often higher temperatures, which risks TMS cleavage.

Visualizing the Reaction Pathways

ReactionPathways cluster_conditions Critical Control Points SM Start Material (o-Iodo Phenol) Target TARGET PRODUCT (Linear Alkyne) SM->Target Pd(0)/Cu(I) Sonogashira Benzofuran IMP-A: Benzofuran (Cyclized) SM->Benzofuran Direct Attack TMSA TMS-Acetylene Dimer IMP-B: Glaser Dimer TMSA->Dimer O2 / Cu(I) (Glaser Coupling) Target->Benzofuran High Cu(I) Cyclization Desilyl IMP-C: Desilylated Target->Desilyl Strong Base / Heat

Caption: Reaction network showing the competition between the linear Sonogashira product and the benzofuran cyclization pathway mediated by Copper.

Optimized Protocol: The "Low-Copper" Strategy

To balance rate vs. purity, we recommend a controlled-copper protocol rather than a completely copper-free one (unless you have specialized bulky phosphine ligands).

Reagents:

  • Substrate: Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)

  • Alkyne: TMS-Acetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)

  • Co-Catalyst: CuI (0.5 - 1.0 mol%) — Crucial: Do not exceed 1 mol%.

  • Base: Triethylamine (TEA) or Diisopropylamine (Dry, degassed).

  • Solvent: THF (Anhydrous).

Step-by-Step Workflow:

  • Degassing (Critical for IMP-B):

    • Charge the reaction vessel with the aryl iodide, Pd catalyst, and CuI.

    • Seal and cycle Vacuum/Argon (3x). Do not add solvent yet.

    • Separately degas THF and Base by sparging with Argon for 15 mins.

  • Addition:

    • Add the degassed solvent/base mixture to the solids via syringe.

    • Add TMS-acetylene dropwise at 0°C .

  • Reaction Control (Critical for IMP-A & IMP-C):

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Do NOT heat initially. Monitor by HPLC/TLC at 2 hours.

    • Why? Heat promotes both cyclization (Benzofuran) and desilylation.

    • Only if conversion is <50% after 4 hours, warm gently to 35°C.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with 0.1 M HCl (cold) to remove amine salts and quench residual Cu species immediately.

    • Note: Avoid prolonged exposure to basic aqueous layers to prevent ester hydrolysis (IMP-D).

Purification & Metal Scavenging

Standard silica chromatography often fails to remove trace Pd/Cu to pharma limits (<10 ppm).

Protocol for Metal Removal:

  • Dissolution: Dissolve crude oil in THF (10 volumes).

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the crude mass.

  • Agitation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm pad.

  • Crystallization: The product can often be recrystallized from Hexane/EtOAc to remove the Glaser dimer (IMP-B), which remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: I am seeing a large amount of the Glaser dimer (IMP-B). Can I separate it easily?

  • A: Yes, but prevention is better. The dimer forms solely due to Oxygen. Check your inert gas lines. If formed, the dimer is non-polar. A quick filtration through a short plug of silica using 100% Hexanes usually elutes the dimer first, leaving your polar ester/phenol product on the column.

Q2: Can I protect the phenol to stop the benzofuran formation?

  • A: Absolutely. This is the "Nuclear Option." Acetyl (Ac) or Methoxymethyl (MOM) protection of the phenol before coupling completely eliminates the cyclization pathway. However, this adds two synthetic steps (protection/deprotection). Use this only if the "Low-Copper" protocol fails.

Q3: My product is desilylating (IMP-C) on the silica column. Why?

  • A: The phenolic group makes the molecule slightly acidic, and standard silica can be acidic enough to cleave the TMS group, especially if the elution is slow.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q4: Why use the Iodide instead of the Bromide?

  • A: The Aryl Iodide reacts faster at lower temperatures (Room Temp). The Aryl Bromide typically requires heating (60-80°C) to react. At those temperatures, the ortho-phenol will rapidly attack the alkyne to form the benzofuran. The Iodide is essential for the "Low-Temp/Low-Impurity" strategy.

References
  • Sonogashira Coupling Mechanism & Side Reactions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Benzofuran Formation via Sonogashira (Cyclization)

    • Cacchi, S., Fabrizi, G., & Moro, L. (1998). Palladium-catalyzed synthesis of 2-substituted benzofurans.[1] The Journal of Organic Chemistry, 63(3), 1001-1011.

  • Metal Scavenging in Pharma Intermediates

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

Sources

Technical Support Center: TMS Deprotection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for trimethylsilyl (TMS) ether deprotection reactions. Instead of a rigid list of steps, this resource is structured as a series of questions and answers to address the specific, nuanced challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that can often be resolved without a deep dive into mechanistic complexities.

Q1: My TMS deprotection isn't starting at all. I've added my reagent, but TLC analysis shows only the starting material, even after several hours. What's the first thing I should check?

A1: The first and most critical step is to verify the integrity of your deprotection reagent.

  • Fluoride Sources (TBAF): Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic. The presence of excess water can reduce its efficacy and introduce unwanted side reactions. If you are using a commercial solution in THF, ensure it has been stored properly under an inert atmosphere. If it's an older bottle, its molarity may have decreased. Consider titrating it or using a fresh bottle.

  • Acidic Reagents: If using a mild acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid, ensure it has not degraded. For reactions requiring anhydrous acidic conditions, verify the dryness of your solvent and reagents.

  • Basic Reagents (K₂CO₃/MeOH): This system relies on the generation of methoxide in situ. Ensure your methanol is anhydrous, as water can inhibit the reaction.[1]

Q2: My reaction is very slow and incomplete. What are the most likely causes?

A2: Incomplete deprotection often points to issues of steric hindrance or insufficient reactivity.

  • Steric Hindrance: The environment around the TMS-protected alcohol is a primary factor. Tertiary alcohols or secondary alcohols flanked by bulky groups are significantly harder to deprotect than primary alcohols.[2] The approach of the deprotecting agent is sterically shielded.

  • Insufficient Reagent Stoichiometry: For sterically demanding substrates, a simple catalytic amount of acid or a slight excess of TBAF may be insufficient. The reaction may require a larger excess of the reagent or more forcing conditions (e.g., gentle heating) to proceed to completion.[3]

  • Solvent Choice: The solvent plays a crucial role. For fluoride-based deprotections, polar aprotic solvents like THF or acetonitrile are standard. For acid-catalyzed reactions, protic solvents like methanol or ethanol can participate in the reaction mechanism and accelerate cleavage.[4]

Q3: The TMS group came off, but my yield is very low and my product seems to have decomposed. What happened?

A3: This is a classic case of the deprotection conditions being too harsh for the substrate. The lability of the TMS group is both its strength and its weakness.

  • Acid Sensitivity: If your molecule contains other acid-labile functional groups (e.g., acetals, ketals, Boc groups, or other, more robust silyl ethers like TBDMS), standard acidic deprotection can cause undesired cleavage elsewhere.[5]

  • Base Sensitivity: TBAF is not just a fluoride source; it is also basic. The fluoride anion itself is a reasonably strong base, and commercial solutions can contain trace hydroxide. This basicity can cause epimerization, elimination, or degradation of base-sensitive functionalities like esters or β-hydroxy ketones.[5][6]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems, their underlying causes, and actionable solutions, including experimental protocols.

Issue 1: Incomplete Deprotection or Sluggish Reaction

Your reaction has stalled, with a significant amount of starting material remaining.

Potential Cause 1: Insufficient Reagent Reactivity The chosen reagent may not be powerful enough for your specific substrate, especially in cases of significant steric hindrance.

Solution:

  • Switch Deprotection Strategy: If a mild acid (e.g., acetic acid in THF/water) is failing, move to a fluoride-based method. Fluoride ions actively attack the silicon atom, a mechanism that is often more effective for hindered ethers than acid-catalyzed hydrolysis. The driving force is the formation of the very strong Si-F bond.[7][8]

  • Increase Reagent Equivalents: For a TBAF reaction, increase the equivalents from the standard 1.1-1.5 eq. up to 3-5 eq. and monitor by TLC.

  • Gentle Heating: For stubborn cases, gently heating the reaction to 40-50 °C can often drive it to completion. Proceed with caution and monitor for byproduct formation.

Potential Cause 2: Poor Solubility Your substrate may not be fully dissolved in the reaction solvent, limiting its availability to the deprotecting agent.

Solution:

  • Change Solvent System: If your substrate is poorly soluble in THF for a TBAF deprotection, consider acetonitrile or DMF. For base-catalyzed cleavage with K₂CO₃, if solubility in pure methanol is low, a mixture of MeOH and a co-solvent like DCM or THF can be effective.[9][10]

Troubleshooting Workflow: Incomplete Reaction

// Nodes start [label="Reaction Incomplete:\nStarting Material Remains", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="1. Verify Reagent Quality\n(Is TBAF old? Is solvent dry?)", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="2. Assess Steric Hindrance\n(Is it a tertiary or hindered\nsecondary alcohol?)", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="3. Check Solubility\n(Is the substrate fully dissolved?)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_reagent [label="Action: Use fresh reagent.\nEnsure anhydrous conditions.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_steric [label="Action: Switch to stronger reagent\n(e.g., Mild Acid -> TBAF).\nIncrease equivalents or add gentle heat.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solubility [label="Action: Change solvent system\n(e.g., add co-solvent like DCM or MeCN).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagent; start -> steric_hindrance; start -> solubility; check_reagent -> sol_reagent [label="If quality is suspect"]; steric_hindrance -> sol_steric [label="If hindrance is high"]; solubility -> sol_solubility [label="If solubility is poor"]; } dot Caption: Troubleshooting flowchart for incomplete TMS deprotection.

Issue 2: Substrate Degradation and Low Yield

The TMS group is cleaved, but the desired product is obtained in low yield, accompanied by multiple byproducts.

Potential Cause 1: Substrate is Acid-Labile The deprotection conditions are cleaving other protecting groups or catalyzing decomposition pathways (e.g., elimination, rearrangement).

Solution:

  • Switch to a Non-Acidic Method: Avoid reagents like HCl, TFA, or CSA. The safest alternatives are fluoride-based or base-catalyzed methods.

  • Mild Base-Catalyzed Deprotection: The K₂CO₃ in methanol system is exceptionally mild and effective for TMS ethers. It is often the method of choice for substrates that cannot tolerate fluoride or acid.[1][11]

  • Buffered Fluoride: If TBAF's basicity is the issue, you can buffer the reaction. Adding acetic acid to the TBAF solution can neutralize trace hydroxide and temper the basicity of the fluoride ion, providing a gentler deprotection environment.[5]

Potential Cause 2: Substrate is Base-Labile The basicity of TBAF or K₂CO₃/MeOH is causing unwanted side reactions.

Solution:

  • Switch to a Mildly Acidic Method: This is the converse of the above. Conditions like 10 mol% pyridinium p-toluenesulfonate (PPTS) in methanol at 0 °C are very gentle and can selectively cleave TMS ethers without affecting many other functional groups.[1][12] A 2:1 mixture of acetic acid and water is also a viable option for robust substrates.[7]

  • Use a Neutral Fluoride Source: Ammonium fluoride (NH₄F) in methanol is a milder, near-neutral source of fluoride that can be effective for deprotection without the strong basicity associated with TBAF.[12]

Comparative Deprotection Mechanisms

G

Issue 3: Workup and Purification Problems

The reaction appears clean by TLC or LC-MS, but the product is lost or decomposes during workup or chromatography.

Potential Cause 1: Product is Water Soluble Small, polar alcohol products can be lost to the aqueous layer during extractions.

Solution:

  • Minimize Aqueous Washes: Use only a single, small wash if possible.

  • Brine Extraction: After the initial quench, extract the aqueous layer multiple times (5-10x) with a suitable organic solvent (e.g., EtOAc, DCM). Saturating the aqueous layer with NaCl (brine) can help "salt out" the organic product, reducing its aqueous solubility.

  • Evaporate without Washing: In some cases, if the byproducts are volatile (like TMS-F or TMS-OH), you can quench the reaction, filter off any salts, and concentrate the organic solution directly, purifying the crude residue.

Potential Cause 2: Product is Unstable on Silica Gel TMS ethers themselves can be labile and may hydrolyze on the acidic surface of standard silica gel.[5] Similarly, the deprotected alcohol product might be sensitive to the acidic nature of silica.

Solution:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine or pyridine. This deactivates the acidic sites on the silica surface.[13]

  • Use a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel for purification.

  • Avoid Chromatography: If possible, purify the product by other means, such as crystallization or distillation.

Part 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for common TMS deprotection scenarios.

Protocol 1: Standard Deprotection with TBAF

This method is robust and widely applicable for substrates that can tolerate basic conditions.

  • Dissolve the TMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by thin-layer chromatography (TLC). Reactions are typically complete in 1-4 hours.[14]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography as required.

Protocol 2: Mild Acid-Catalyzed Deprotection with PPTS

Ideal for substrates sensitive to base or fluoride ions.

  • Dissolve the TMS-protected alcohol (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C.

  • Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) in one portion.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC. Deprotection is often rapid (30-60 minutes).[1]

  • Once the starting material is consumed, quench the reaction with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in an organic solvent (e.g., DCM or EtOAc) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Protocol 3: Mild Base-Catalyzed Deprotection with K₂CO₃

An excellent choice for acid-sensitive substrates where TBAF basicity is a concern.

  • Dissolve the TMS-protected alcohol (1.0 eq) in methanol (MeOH).

  • Add an excess of solid potassium carbonate (K₂CO₃, ~2-3 eq).

  • Stir the suspension vigorously at room temperature for 1-16 hours, depending on the substrate's steric hindrance.[1][15] Monitor by TLC.

  • Upon completion, filter off the solid K₂CO₃ and wash the solid with additional methanol or ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • The resulting crude alcohol can be taken to the next step or purified by chromatography.

Part 4: Reagent Selection and Stability Data

The stability of a silyl ether is primarily governed by the steric bulk around the silicon atom. Understanding the relative stability is key to selective deprotection.

Silyl EtherAbbreviationRelative Stability to AcidDeprotection Recommendations
TrimethylsilylTMS1Very Labile. Cleaved by K₂CO₃/MeOH, mild acid (AcOH, PPTS), or any fluoride source.[1][2][15]
TriethylsilylTES~60Labile. Generally requires mild acid or fluoride. More stable than TMS.[14]
tert-ButyldimethylsilylTBDMS / TBS~20,000Robust. Stable to mild base and many synthetic conditions. Requires stronger acid (TFA) or fluoride (TBAF, HF•Py).[14][15]
TriisopropylsilylTIPS~700,000Very Robust. Highly resistant to acid. Typically requires fluoride for cleavage.[14]
tert-ButyldiphenylsilylTBDPS~5,000,000Extremely Robust. Similar to TIPS, requires fluoride for efficient cleavage.[12][15]

Data compiled from multiple sources. Relative rates are approximate and can vary based on substrate and conditions.[14][15]

References

  • Homework.Study.com. (n.d.). What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Homework.Study.com. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis... Retrieved from [Link]

  • Socratic.org. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from [Link]

  • Gelest. (n.d.). Silyl Groups - Gelest Technical Library. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library. Retrieved from [Link]

  • Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Deprotection mechanism. r/chemistry. Retrieved from [Link]

  • Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. Retrieved from [Link]

  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. Retrieved from [Link]

  • Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2024). TMS deprotection scaleup failure :(. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability Guide for Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) is a critical intermediate, often synthesized via Sonogashira coupling. While the internal alkyne is protected by a trimethylsilyl (TMS) group, the presence of the ortho-hydroxyl group creates a "dual-threat" instability profile.

Users frequently report two distinct decomposition pathways during workup:

  • Protodesilylation: Loss of the TMS group to form the terminal alkyne.[1][2]

  • Heterocyclization: Intramolecular attack of the hydroxyl group onto the alkyne, yielding methyl 2-(trimethylsilyl)benzofuran-5-carboxylate or its desilylated analog.

This guide provides a mechanistic understanding of these failures and a validated protocol to prevent them.

Decomposition Mechanisms (Visualized)

The stability of this compound relies on maintaining specific pH and metal-free conditions. The ortho-hydroxyl group acts as an intramolecular nucleophile. Under basic conditions, it facilitates the cleavage of the TMS group.[3] Once the terminal alkyne is exposed, cyclization to the benzofuran species is thermodynamically favorable and kinetically rapid.

DecompositionPathways Target Target Molecule (TMS-Protected) Terminal Intermediate (Terminal Alkyne) Target->Terminal Protodesilylation (Fast) Benzofuran Decomposition Product (Benzofuran) Target->Benzofuran Metal-Catalyzed Cyclization Terminal->Benzofuran 5-endo-dig Cyclization (Spontaneous) Base Basic pH (>8) (e.g., K2CO3, NH4OH) Metal Residual Metals (Cu, Pd)

Figure 1: The decomposition cascade.[2] Base-mediated removal of the TMS group (Protodesilylation) is the primary trigger, rapidly followed by cyclization to the benzofuran.

Troubleshooting & FAQs

Issue 1: The TMS group is lost during aqueous workup.

Diagnosis: The pH of your aqueous wash is too high. Explanation: The silicon-carbon bond (


) is labile to base. Standard Sonogashira workups often use aqueous ammonia (

) or ethylenediamine to sequester copper.[2] These are highly basic (

) and will strip the TMS group within minutes.[2] Solution:
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    in the quench.[2]
  • Use: A buffered quench system. Saturated Ammonium Chloride (

    
    , pH ~5-6) or a Phosphate Buffer (pH 7.0).[2]
    
Issue 2: Benzofuran formation is observed despite neutral pH.

Diagnosis: Metal-catalyzed cyclization (Lewis Acid activation).[2] Explanation: Residual Copper (


) or Palladium (

) from the coupling reaction can coordinate to the alkyne

-system, activating it toward nucleophilic attack by the phenol oxygen even without base. Solution:
  • Chelation is mandatory: You must strip metals before concentration.[2]

  • Reagent: Use an aqueous wash of Disodium EDTA (0.1 M) or Thiourea .[2] These sequester copper effectively at neutral pH, unlike ammonia.[2]

Issue 3: Product decomposes on Silica Gel.

Diagnosis: Acid-catalyzed rearrangement or hydrolysis.[2] Explanation: Standard silica gel is slightly acidic (pH 4-5) and may contain trace metal impurities (Fe, Al).[2] This acidity can protonate the ester or activate the alkyne, while the surface hydroxyls can assist in desilylation. Solution:

  • Buffer the Silica: Pre-treat the column with 1-2% Triethylamine (

    
    ) in hexanes before loading.
    
  • Fast Elution: Do not leave the compound on the column. Use a gradient that elutes the product quickly.[2]

Validated Safe Workup Protocol

This protocol replaces standard basic workups to ensure the survival of the TMS-alkyne moiety.

Reagents Required:
  • Quench Buffer: Saturated aqueous Ammonium Chloride (

    
    ).[2]
    
  • Chelating Wash: 0.1 M Disodium EDTA (adjusted to pH 7 with dilute HCl if necessary).[2]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[2]
    
Step-by-Step Workflow:
StepActionCritical Technical Note
1. Quench Cool reaction to 0°C. Add sat.[2]

.[2]
Do NOT use water or brine initially. The mild acidity of

neutralizes the amine base (e.g.,

) used in the coupling, preventing a pH spike.
2. Extraction Extract with EtOAc (3x).[2][4]Avoid chlorinated solvents if possible, as they can become acidic over time.[2]
3. Metal Removal Wash combined organics with 0.1 M EDTA (2x) .[2]Shake vigorously for 2-3 minutes. The aqueous layer should turn blue/green (removing Cu).[2] Do not use Ammonia.
4. Rinse Wash with Brine (1x).[2][4]Removes residual EDTA.
5.[2] Drying Dry over

.[2][4]
Avoid

if it is highly acidic (rare, but Lewis acidic Mg can sometimes be problematic).[2]
6. Concentration Rotary evaporate at < 40°C .[2]Heat promotes cyclization.[2] Keep the bath cool.[2]
Decision Tree for Purification

PurificationLogic Start Crude Mixture CheckTLC Check TLC on Standard Silica Start->CheckTLC Streaking Streaking or New Spot? CheckTLC->Streaking Standard Standard Flash Chromatography Streaking->Standard No Buffered Buffered Silica (1% Et3N) Streaking->Buffered Yes (Decomposition)

Figure 2: Purification decision logic. Always test stability on a TLC plate before committing the bulk material to a column.

References

  • Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.[2] Link[2]

  • TMS Alkyne Stability: Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Refer to Chapter on Alkyne Protection). Link[2]

  • Cyclization of Ortho-Functionalized Alkynes: Larock, R. C. (2005).[2] Synthesis of Heterocycles via Palladium-Catalyzed Cyclization of Alkynes.[2] Topics in Organometallic Chemistry, 14, 147-182.[2] Link[2]

  • Specific Compound Data: ChemicalBook Entry for CAS 478169-68-5. This compound. Link

Sources

Validation & Comparative

Efficacy of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate vs other building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxy Group on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 478169-68-5 Core Scaffold: Trisubstituted Benzene (Benzoate/Phenol/Alkyne)[1]

This application note details the chemoselective functionalization of the C3-phenolic hydroxyl group. This molecule presents a unique "Orthogonal Reactivity Triad": an acid-labile ester, a base-labile TMS-alkyne, and a nucleophilic phenol.

Critical Challenge: The Ortho-TMS-Alkyne Constraint The primary challenge is not electronic, but steric and chemoselective. The bulky trimethylsilyl (TMS) group at the C4 position creates a significant steric wall adjacent to the C3-hydroxyl. Furthermore, the TMS-alkyne is susceptible to cleavage under strong basic conditions (e.g., NaOH, NaOMe) or fluoride exposure, often leading to polymerization or unwanted cyclization (e.g., 5-endo-dig).

Strategic Decision Matrix:

  • Pathway A (Alkylation): Use the "Cesium Effect" to overcome steric hindrance without cleaving the TMS group.

  • Pathway B (Activation): Convert OH to OTf (Triflate) to enable Pd-catalyzed cross-coupling (Suzuki/Buchwald), effectively "hopping" the scaffold.

  • Pathway C (Mitsunobu): For introducing complex or chiral alkyl chains where SN2 is impossible.

Strategy Target Target Phenol (C3-OH, C4-TMS-Alkyne) Analysis Steric & Stability Analysis Target->Analysis PathA Alkylation (Ether Synthesis) Analysis->PathA Simple Electrophiles (MeI, BnBr) PathB Triflation (Activation) Analysis->PathB Scaffold Hopping (Ar-OH -> Ar-Ar) PathC Mitsunobu (Complex R-Groups) Analysis->PathC Chiral/Bulky Alcohols

Figure 1: Strategic Decision Tree for C3-OH Functionalization.

Protocol A: Chemoselective O-Alkylation (The Cesium Method)

Rationale: Standard Williamson ether synthesis uses Sodium Hydride (NaH). However, NaH is too aggressive for this substrate, risking ester hydrolysis or TMS cleavage. We utilize Cesium Carbonate (Cs₂CO₃) in DMF.[2][3] The large cesium cation coordinates loosely with the phenoxide, creating a "naked anion" that is highly nucleophilic, overcoming the steric bulk of the neighboring TMS group.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv) [e.g., Methyl Iodide, Benzyl Bromide]

  • Cesium Carbonate (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn yellow (phenoxide formation).

  • Activation: Stir at Room Temperature (RT) for 15 minutes. Note: Do not heat yet.

  • Electrophile Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.

    • For hindered halides: Heat to 50°C. Warning: Do not exceed 60°C to prevent TMS cleavage.

  • Work-up: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

Data & Validation:

Parameter Observation
TLC Product is less polar than SM. (Rf ~0.6 vs 0.4 in 20% EtOAc/Hex).
1H NMR Disappearance of Phenol -OH (singlet ~10.5 ppm).

| TMS Stability | Confirm TMS singlet remains at ~0.25 ppm. |

Protocol B: Triflation (Activation for Cross-Coupling)

Rationale: To replace the OH group with an aryl or amino group, we must first convert it to a Triflate (OTf). This protocol uses Triflic Anhydride (Tf₂O) at low temperature to prevent side reactions with the alkyne.

Reagents:

  • Substrate (1.0 equiv)

  • Triflic Anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Protocol:

  • Setup: Charge a flask with Substrate and Pyridine in DCM. Cool to 0°C (Ice bath).

  • Addition: Add Tf₂O dropwise over 10 minutes. Caution: Exothermic. Fuming.

  • Monitoring: Stir at 0°C for 1 hour. Allow to warm to RT only if TLC shows incomplete conversion.

  • Quench: Quench with saturated NaHCO₃ (gas evolution).

  • Isolation: Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then water.

  • Storage: Triflates are hydrolytically unstable. Store at -20°C under Argon.

Triflation Setup Substrate + Pyridine in DCM (0°C) Add Add Tf2O Dropwise (Exotherm Control) Setup->Add React Stir 1h @ 0°C Add->React Quench Quench NaHCO3 Wash 0.5M HCl React->Quench

Figure 2: Triflation Workflow ensuring thermal control.

Protocol C: Mitsunobu Reaction

Rationale: Used when the alkyl group is complex, chiral, or available only as an alcohol. The ortho-TMS group makes the phenol sterically crowded, so the order of addition is critical.

Reagents:

  • Substrate (Phenol) (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Mix: Dissolve Phenol, Alcohol, and PPh₃ in THF under Argon. Cool to 0°C.[3]

  • Add: Add DIAD dropwise. The solution will turn orange/yellow and then fade.

  • Stir: Allow to warm to RT and stir overnight (12–16h). The steric bulk slows the betaine formation and attack.

  • Work-up: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and column chromatography.

Troubleshooting & QC

Common Failure Modes:

IssueCauseSolution
Loss of TMS Group Base too strong or solvent too wet.Switch from K₂CO₃ to Cs₂CO₃. Ensure DMF is anhydrous. Avoid MeOH.
Ester Hydrolysis Presence of water/hydroxide.Use strictly anhydrous conditions. Avoid aqueous workup with high pH.
No Reaction (Alkylation) Steric shielding by TMS.Increase Temp to 50°C. Add 10 mol% NaI (Finkelstein condition).

Analytical Markers (1H NMR in CDCl₃):

  • TMS-Alkyne: Singlet, δ 0.20 – 0.30 ppm (Integral 9H). If missing, TMS cleaved.

  • Methyl Ester: Singlet, δ 3.85 – 3.95 ppm (Integral 3H).

  • Aromatic Protons: Doublet (~7.9 ppm), Singlet (~7.6 ppm), Doublet (~7.5 ppm).

References

  • Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Cesium Effect: Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational concept for halide exchange/reactivity).
  • TMS Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for TMS cleavage conditions: K2CO3/MeOH).
  • Triflation Protocols: Barbero, M., et al. (2000).
  • Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications.[4][5] Chemical Reviews, 109(6), 2551-2651. Link

Sources

Strategic Utilization of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) serves as a high-value "linchpin" intermediate in medicinal chemistry, primarily for the modular synthesis of oxygen-containing heterocycles like isocoumarins and phthalides.

While the upfront cost of the commercial reagent is high (~


500/g), a Cost-Benefit Analysis (CBA)  reveals that in-house synthesis offers a 90%+ cost reduction with high reproducibility. Technically, the trimethylsilyl (TMS) group provides critical steric shielding that prevents Glaser homocoupling and polymerization—common failure modes of the unprotected terminal alkyne analogue—making this protected scaffold superior for library generation where the phenol or ester moieties require prior diversification.

Part 1: Technical Profile & Utility

PropertySpecification
CAS Number 478169-68-5
Molecular Formula C₁₃H₁₆O₃Si
Molecular Weight 248.35 g/mol
Physical State Light yellow to yellow solid
Primary Utility Precursor for Sonogashira coupling, Castro-Stephens cyclization, and Isocoumarin synthesis.
Stability Stable under ambient conditions; TMS group labile to F⁻ (TBAF) or mild base (K₂CO₃/MeOH).
The "Linchpin" Mechanism

This molecule is unique because it possesses three orthogonal reactive sites:

  • Phenol (-OH): Available for alkylation or triflation.

  • Ester (-COOMe): Precursor for nucleophilic attack or cyclization.

  • Protected Alkyne (-C≡C-TMS): A latent handle for cross-coupling or "Click" chemistry.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how this single intermediate supports divergent synthesis strategies.

G Start Methyl 3-hydroxy-4- ((trimethylsilyl)ethynyl)benzoate RouteA Route A: Phenol Functionalization Start->RouteA R-X, Base RouteB Route B: TMS Deprotection Start->RouteB TBAF or K2CO3 ProdA O-Alkylated Scaffolds RouteA->ProdA Library Gen. ProdB Terminal Alkyne (Unstable) RouteB->ProdB Rapid Use Req. ProdC Isocoumarins/ Isoquinolines ProdB->ProdC Cyclization (Pd/Cu cat.)

Figure 1: Divergent utility of the TMS-protected benzoate scaffold. Route A allows library expansion while retaining the alkyne protection.

Part 2: Comparative Analysis & Cost-Benefit Breakdown

Make vs. Buy Analysis

Commercially, this reagent is priced at a premium due to its specialized nature. However, it is synthesized in one step from inexpensive commodity chemicals.

ParameterCommercial SourcingIn-House SynthesisVerdict
Cost (Est.) $200 - $500 / gram <$20 / gram MAKE
Lead Time 2–3 Weeks2 Days (incl. purification)MAKE
Purity >98%>95% (recrystallizable)Neutral
Scalability Limited (Custom Quote)High (Multi-gram feasible)MAKE
Technical Comparison: TMS vs. Alternatives

Why use the TMS-protected form instead of the free alkyne or other protecting groups?

AlternativeProsConsRecommendation
Free Alkyne (Terminal -H)No deprotection step needed.High Instability: Prone to oxidative polymerization and Glaser homocoupling on the electron-rich phenol ring.Avoid for storage/intermediates.
TMS-Protected (Current)Balance: Stable enough for phenol alkylation/ester hydrolysis; easily removed with mild base. Low cost.Labile to strong acids or strong nucleophiles.Preferred for general synthesis.
TIPS-Protected High Stability: Survives harsh conditions (e.g., strong bases, lithiation).Expensive reagents; deprotection is slower and requires fluoride sources (TBAF), adding cost/cleanup.Use only if harsh upstream steps are required.
Direct Coupling (In-situ)Zero intermediates.Process Risk: If the library requires diversity at the phenol position, you must repeat the Sonogashira for every analogue.Use for single-target synthesis only.
Decision Matrix: When to use this molecule?

DecisionTree Q1 Need to modify Phenol (-OH) BEFORE cyclization? Yes Yes Q1->Yes No No Q1->No UseTMS USE TMS-PROTECTED BENZOATE Yes->UseTMS Q2 Is the target library > 5 compounds? No->Q2 Direct Use Direct Sonogashira (In-situ) Q2->UseTMS Yes (Batch Mode) Q2->Direct No (Single Target)

Figure 2: Decision matrix for selecting the TMS-protected intermediate versus direct coupling strategies.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of this compound

Rationale: This protocol utilizes a Pd/Cu catalytic system optimized for aryl iodides. The use of a mixed solvent system (THF/CHCl₃) ensures solubility of the polar starting material.

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (1.4 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (1.5 mol%)

  • Triethylamine (3.0 equiv)

  • Solvent: THF/CHCl₃ (1:2 ratio)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under N₂ flow.

  • Charging: Add Methyl 3-hydroxy-4-iodobenzoate (e.g., 5.22 g, 18.8 mmol), PdCl₂(PPh₃)₂ (386 mg), and CuI (54 mg).

  • Solvation: Add dry THF (20 mL) and CHCl₃ (40 mL). Degas the solution by bubbling N₂ for 10 minutes.

  • Initiation: Add Trimethylsilylacetylene (3.71 mL) followed by Triethylamine (8.14 mL) dropwise via syringe.

    • Observation: The reaction mixture will darken (brown/black) as the active Pd(0) species forms.

  • Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The iodide starting material should be consumed.

  • Workup: Dilute with CHCl₃ (60 mL). Wash sequentially with 5% HCl (2 x 40 mL) to remove amine salts and copper. Dry organic phase over MgSO₄.

  • Purification: Concentrate to a brown oily solid. Purify via flash column chromatography (Gradient: 10% → 15% EtOAc in Hexane).

  • Yield: Expect 8.0–8.3 g (85–95%) of a light yellow solid.

Protocol B: "One-Pot" Deprotection & Cyclization (Isocoumarin Synthesis)

Rationale: The TMS group can be removed in situ, allowing the free alkyne to immediately cyclize onto the ester, driven by the same metal catalyst or a second Lewis acid catalyst.

  • Deprotection: Dissolve the TMS-benzoate in MeOH. Add K₂CO₃ (1.0 equiv) and stir at RT for 30 min.

  • Cyclization: Without isolation, add the cyclization catalyst (e.g., AgOTf or cationic Au) if the spontaneous cyclization is slow.

  • Result: Formation of the isocoumarin scaffold.

References

  • ChemicalBook. (2025).[1] this compound Product Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis.[2] Retrieved from

  • FineTech Industry. (2025). Product Specifications: this compound.[3][4][5] Retrieved from

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? Retrieved from

  • Sigma-Aldrich. (2025). This compound Catalog & Pricing.[4][5] Retrieved from

Sources

Is Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate the best precursor for my target molecule?

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Diversity-Oriented Synthesis of 3-Substituted Isocoumarins and Functionalized Benzoates. Content Status: Technical Comparison & Experimental Protocol.

Executive Summary: The "Modular Hub" Strategy

If your target molecule involves an isocoumarin (1H-isochromen-1-one) scaffold or a functionalized aryl-alkyne requiring subsequent orthogonal coupling, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is the superior precursor compared to its unprotected or alternative silyl-protected congeners.[1]

While direct coupling of a specific alkyne to methyl 3-hydroxy-4-iodobenzoate is faster for single-target synthesis, the TMS-protected variant offers a "Goldilocks" balance of stability and reactivity , enabling it to serve as a stable, isolable "hub" intermediate. This allows for divergent synthesis of complex libraries without the instability issues associated with free terminal alkynes in ortho-hydroxy systems.

Part 1: Mechanistic Advantage & Comparative Analysis[1]

The structural efficacy of this precursor relies on the proximity of the phenol (-OH) at C3 and the protected alkyne at C4. This ortho-disposition is the prerequisite for 6-endo-dig cyclization , the primary mechanism for forming isocoumarin rings.

1.1 Comparison with Alternative Precursors

The following table evaluates the TMS-benzoate against common alternatives for synthesizing isocoumarin targets.

Precursor OptionStabilityModularitySynthetic UtilityVerdict
TMS-Protected (Subject) High Excellent High. Enables "One-Pot" deprotection/functionalization sequences (Sonogashira/Glaser) or cyclization.[1]Best for Libraries & Complex Targets
Free Alkyne (Unprotected)LowGoodPoor. Prone to Glaser homocoupling (dimerization) and premature oxidative cyclization during storage.[1] Hard to purify.Avoid
TIPS-Protected Very HighModerateMedium. Deprotection requires Fluoride (TBAF), which is orthogonal to base but complicates simple one-pot cyclization protocols.[1]Overkill for this application
Direct Iodide (Pre-coupling)HighNoneLow. Requires optimizing Sonogashira conditions for every new derivative.[1]Good for Single Targets only
1.2 The "Goldilocks" Reactivity of TMS

The Trimethylsilyl (TMS) group is uniquely suited here because it prevents the acidic phenolic proton (C3-OH) from interfering with the alkyne during the initial coupling. Yet, unlike TIPS or TBDMS, TMS can be cleaved in situ using mild bases (like K2CO3 or Cs2CO3) often used in the subsequent cyclization step.[1] This allows for cascade reactions where deprotection and ring-closure happen sequentially in a single flask.

Part 2: Experimental Protocol & Workflow

This section details the synthesis of the precursor and its subsequent transformation, validating its role as a robust intermediate.

2.1 Protocol: Synthesis of the Precursor

Objective: Synthesis of this compound from Methyl 3-hydroxy-4-iodobenzoate.

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 eq)[1][2]

  • Trimethylsilylacetylene (TMSA) (1.5 eq)[1]

  • PdCl2(PPh3)2 (3 mol%)[1]

  • CuI (1.5 mol%)[1]

  • Triethylamine (Et3N) (3.0 eq)[1]

  • Solvent: THF/CHCl3 (1:2 ratio)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Loading: Add Methyl 3-hydroxy-4-iodobenzoate, PdCl2(PPh3)2, and CuI.

  • Solvation: Add anhydrous THF/CHCl3 and Et3N via syringe. Degas the solution for 10 minutes (bubbling Argon).

  • Addition: Dropwise add Trimethylsilylacetylene at room temperature.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (the protected alkyne moves significantly higher than the iodo-phenol).[1]

  • Workup: Dilute with CHCl3, wash with 5% HCl (to remove amines), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 10-15% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (Brown/Yellow oil or solid).[1]

2.2 Validation: Divergent Synthesis Applications

Once isolated, this precursor can be directed into two distinct pathways:

  • Pathway A (Isocoumarin Synthesis): Treatment with I2/NaHCO3 or AgOTf triggers cyclization to 3-substituted isocoumarins.[1]

  • Pathway B (Sonogashira Extension): Selective desilylation (AgF or K2CO3) followed by a second Sonogashira coupling allows the introduction of complex aryl groups at the 4-position before cyclization.[1]

Part 3: Visualization of the "Modular Hub"

The following diagram illustrates how this specific TMS-benzoate serves as the central node for chemical diversity, contrasting it with the pitfalls of the free alkyne route.

G Iodide Methyl 3-hydroxy- 4-iodobenzoate (Starting Material) TMS_Precursor Methyl 3-hydroxy-4- ((trimethylsilyl)ethynyl)benzoate (THE HUB) Iodide->TMS_Precursor TMSA, Pd/Cu (High Yield) Free_Alkyne Unprotected Alkyne (Unstable Intermediate) Iodide->Free_Alkyne Direct Ethynylation (Risky) Target_A 3-Substituted Isocoumarin (via Cyclization) TMS_Precursor->Target_A I2 or AgOTf (Regioselective) Target_B Complex Aryl-Alkyne (via 2nd Sonogashira) TMS_Precursor->Target_B 1. Desilylation 2. Ar-X, Pd cat. Free_Alkyne->Target_A Difficult Cyclization Polymer Glaser Coupling / Polymers (Side Products) Free_Alkyne->Polymer Oxidation/Storage

Figure 1: The Stability-Reactivity Advantage. The TMS-protected hub (Blue) enables controlled divergent synthesis, whereas the unprotected route (Red) risks polymerization.[1]

Part 4: Critical Considerations
  • Regioselectivity Check: During cyclization, the 6-endo-dig pathway (forming the 6-membered isocoumarin ring) is favored over the 5-exo-dig pathway due to the specific geometry of the benzoate ester.

  • Handling: While the TMS precursor is stable, it should be stored under inert atmosphere at 4°C to prevent slow hydrolysis of the methyl ester or silyl group.[1]

  • Scale-Up: The synthesis of this precursor is highly scalable (up to 20g batches) without significant yield loss, unlike the free alkyne which degrades upon concentration in large volumes.[1]

References
  • Synthesis and Application in Sonogashira Coupling : this compound | 478169-68-5.[1] ChemicalBook. Retrieved from [1]

  • Isocoumarin Cyclization Methodology : Mihara, G., et al. (2020).[1][3] Efficient Synthesis of Isocoumarins from Benzoic Acids. Organic Letters. Retrieved from

  • TMS Protection Strategies : Larson, G. L.[1] Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from

  • Mechanistic Insight on Ortho-Alkynyl Benzoates : Acid-promoted formal [3 + 2] cyclization... of ortho-alkynyl quinone methides. Organic Chemistry Frontiers. Retrieved from [1]

Sources

Green chemistry alternatives to traditional Sonogashira coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for constructing C(sp2)–C(sp) bonds. However, the "Benchmark" protocol—relying on palladium/copper co-catalysis in volatile organic solvents (DMF/THF) with amine bases—presents significant sustainability and toxicity challenges. This guide objectively compares the traditional method against three high-performance green alternatives: Aqueous Micellar Catalysis , Mechanochemical Ball Milling , and Copper-Free Heterogeneous Catalysis .

The Benchmark: Traditional Sonogashira

To understand the value of green alternatives, we must first establish the baseline performance and deficits of the traditional method.

  • Standard Conditions: Pd(PPh3)2Cl2 (1–5 mol%), CuI (1–5 mol%), Et3N or Diisopropylamine, in DMF or THF at 60–80°C.

  • The "Copper Problem": Copper co-catalysis accelerates the reaction via the formation of a copper-acetylide intermediate. However, this introduces Glaser homocoupling (alkyne dimerization) as a major side reaction, complicating purification.

  • The "Solvent Problem": DMF and NMP are reproductive toxins (SVHCs) facing increasing restriction (REACH).

  • Process Mass Intensity (PMI): High, due to solvent volume and workup requirements.

Alternative A: Aqueous Micellar Catalysis (The "Pharma" Standard)

Best For: High-value intermediates, drug discovery, and temperature-sensitive substrates.

This approach utilizes "designer surfactants" to create nanoreactors in water.[1][2] The lipophilic substrates migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction without organic solvents or heat.

Technical Deep Dive: TPGS-750-M

The gold standard surfactant is TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate). It forms micelles with a specific shape and size (approx. 50–60 nm) that accommodate transition metal catalysts and organic substrates.

  • Catalyst System: Pd(CH3CN)2Cl2 or Pd(dtbpf)Cl2 with XPhos ligand.

  • Key Advantage: Enables reaction at Room Temperature (RT) .[3]

  • Mechanism: The "Hydrophobic Effect" drives the reactants together, mimicking enzymatic pockets.

Experimental Protocol (Self-Validating)
  • Preparation: In a vial, dissolve TPGS-750-M in degassed water to create a 2 wt % solution.

  • Loading: Add Pd(CH3CN)2Cl2 (2 mol %) and XPhos (4 mol %). Stir for 5 mins to complex.

  • Substrate Addition: Add Aryl Halide (1.0 equiv) and Terminal Alkyne (1.2 equiv).

  • Base: Add Et3N (3.0 equiv). Note: The reaction mixture will appear milky/turbid.

  • Reaction: Stir vigorously at 25°C (Room Temp) for 4–24 hours.

  • Validation: Monitor by TLC. If conversion stalls, add 10% THF as a co-solvent to aid substrate migration (only for highly crystalline solids).

  • Workup: Extract with a minimal amount of EtOAc (recyclable). The aqueous surfactant phase can often be reused.[4]

Alternative B: Mechanochemistry (The "Zero-Solvent" Solution)

Best For: Scalable synthesis, insoluble substrates, and maximizing E-Factor reduction.

Mechanochemistry utilizes High-Speed Ball Milling (HSBM) to induce chemical transformations through kinetic energy rather than thermal energy. This eliminates the solvent entirely during the reaction phase.[5][6]

Technical Deep Dive: In-Situ Catalytic Surfaces

Recent advancements utilize the milling media itself (e.g., copper balls or vials) or specific grinding auxiliaries to drive the reaction.

  • Catalyst System: Pd(OAc)2 (solid) + DABCO (solid base).

  • Grinding Auxiliary: SiO2 or Al2O3 (prevents caking and improves energy transfer).

  • Key Advantage: E-Factor ≈ 0 (excluding workup). Reaction times are drastically reduced (often < 60 mins).

Experimental Protocol
  • Loading: Into a stainless steel or zirconium oxide jar (10–15 mL), add Aryl Halide (1.0 mmol), Alkyne (1.2 mmol), Pd(OAc)2 (1–3 mol %), DABCO (2.0 equiv), and SiO2 (500 mg).

  • Milling Media: Add 1–2 stainless steel balls (10 mm diameter).

  • Grinding: Set the ball mill (e.g., Retsch MM400) to 30 Hz for 30–60 minutes.

  • Validation: The reaction is complete when the loose powder forms a uniform "cake" or paste.

  • Workup: Wash the solid residue with water (to remove DABCO salts) and filter. Recrystallize the solid product.

Alternative C: Copper-Free Heterogeneous Catalysis

Best For: Avoiding heavy metal contamination (ppm limits) and preventing Glaser coupling.

Removing copper simplifies the catalytic cycle and eliminates homocoupling byproducts. Heterogeneous Pd (Pd/C or Polymer-supported Pd) allows for catalyst filtration and recycling.

Technical Deep Dive: The Modified Cycle

Without Copper, the transmetallation step (Cu-acetylide → Pd) is replaced by a Base-Assisted Deprotonation mechanism. This is kinetically slower, often requiring better ligands or slightly higher temperatures, but yields a cleaner profile.

  • Catalyst: 10% Pd/C or Pd@NC (Nitrogen-doped Carbon).

  • Solvent: Ethanol or Glycerol (Bioderived).

  • Key Advantage: Catalyst is recoverable; zero risk of Copper contamination in final drug substance.

Comparative Analysis: Data & Performance

The following table synthesizes experimental data comparing the benchmark against the three green alternatives.

FeatureTraditional (Benchmark) Micellar (TPGS-750-M) Mechanochemical (Ball Mill) Cu-Free Heterogeneous (Pd/C)
Catalyst Pd(PPh3)2Cl2 / CuIPd(CH3CN)2Cl2 / XPhosPd(OAc)2Pd/C (10%)
Solvent DMF / THFWater (2% Surfactant)None (Solid State)Ethanol / Glycerol
Temp (°C) 60 – 90°C25°C (RT) Ambient (Friction heat)60 – 80°C
Time 4 – 12 Hours5 – 24 Hours20 – 90 Mins 6 – 12 Hours
Yield (Avg) 85 – 95%88 – 98%80 – 95%75 – 90%
Glaser Byproduct High RiskLowLowZero
Est. E-Factor > 50< 10< 515 – 25

Mechanistic Visualization[7]

Diagram 1: The Copper-Free Activation Pathway

This diagram illustrates the critical difference in the Cu-Free heterogeneous mechanism, where the base plays a dual role in activation, bypassing the need for a Copper-Acetylide intermediate.

Sonogashira_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord π-Alkyne Coordination OxAdd->Coord Alkyne TransMet Transmetallation (Traditional Cu-Pathway) OxAdd->TransMet Cu-Acetylide Deprot Base-Assisted Deprotonation (Cu-Free Pathway) Coord->Deprot Base (e.g. DABCO/Et3N) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Acetylide formed TransMet->RedElim RedElim->Pd0 Cycle Closes

Caption: Comparison of the Green Cu-Free pathway (Green nodes) versus the Traditional Cu-mediated pathway (Red dashed nodes).

Diagram 2: Experimental Workflow Decision Matrix

Select the optimal green protocol based on your substrate constraints.

Workflow_Decision Start Select Substrate Solubility Is Substrate Highly Lipophilic? Start->Solubility TempSens Temperature Sensitive? Solubility->TempSens Yes Scale Scale > 100g? Solubility->Scale No/Moderate Micellar Method A: Micellar (TPGS-750-M) @ 25°C TempSens->Micellar Yes (<40°C) HetPd Method C: Pd/C in Ethanol (Recyclable) TempSens->HetPd No Mechanochem Method B: Ball Milling (Solvent Free) Scale->Mechanochem Yes Scale->HetPd No

Caption: Decision matrix for selecting the appropriate green Sonogashira variant based on substrate properties and scale.

References

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011. [Link]

  • Borchardt, L., et al. "Fast Copper-, Ligand- and Solvent-Free Sonogashira Coupling in a Ball Mill." Green Chemistry, 2013. [Link]

  • Vaccaro, L., et al. "Sustainable Approach to Waste-Minimized Sonogashira Cross-Coupling Reaction Based on Recoverable/Reusable Heterogeneous Catalytic/Base System."[4] ACS Sustainable Chemistry & Engineering, 2016. [Link]

  • Handa, S., et al. "Sustainable, Aqueous Sonogashira Couplings of Halogenated Nucleosides and Heterocycles." Organic Process Research & Development, 2016. [Link]

  • Glaser, C. "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 1869. (Historical Reference for Homocoupling). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide defines the operational safety architecture for handling Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5). While often categorized under generic "Irritant" codes, this molecule possesses specific functional groups—a phenolic hydroxyl, a benzoate ester, and a TMS-protected alkyne—that necessitate a nuanced approach to Personal Protective Equipment (PPE) and handling.

The Core Directive: Do not treat this merely as "white powder." Treat it as a lipophilic, reactive intermediate capable of transdermal migration in solution. Your safety relies on the integrity of your barriers (gloves, ventilation) against the solvent system as much as the solute itself.

Hazard Architecture: Structure-Activity Relationship (SAR)

To understand the PPE requirements, we must analyze why the molecule poses a risk.

Functional MoietyHazard CharacteristicOperational Implication
Phenol (-OH) Acidic; potential for protein denaturation and skin sensitization.Skin Contact Risk: High. Phenols can anesthetize the skin, delaying pain response while damage occurs.
Benzoate Ester Lipophilic; facilitates transport across cell membranes.Systemic Absorption: If dissolved in organic solvents (e.g., DMSO, DCM), the ester group aids skin penetration.
TMS-Alkyne Reactive intermediate; stable but susceptible to hydrolysis/desilylation.Chemical Stability: Avoid strong acids/bases which may cleave the TMS group, releasing the free terminal alkyne (potential polymerization risk).
Physical State Fine crystalline powder.Inhalation Risk: High static potential; dust can remain suspended in breathing zones.

The PPE Matrix: A Layered Defense System

The following matrix dictates protection levels based on the state of matter. Note: In solution, the solvent dictates the glove material, not just the solute.

Table 1: PPE Specifications
Body ZonePPE ComponentSpecification (Standard)Validation & Usage Logic
Respiratory Engineering ControlFume Hood (Class II) Primary Barrier. Sash at working height (18"). Verify flow (80-100 fpm) before opening container.
Hand (Solid) Nitrile GlovesMin 5 mil thickness (ASTM D6319)Double-gloving recommended. Change immediately if punctured. Inspect for pinholes by trapping air.
Hand (Solution) Solvent-Specific See Logic BelowNitrile is poor against DCM/Chloroform. Use PVA or Silver Shield laminates for halogenated solvents.
Eye/Face Safety GlassesANSI Z87.1+ (Side shields)Essential. If working with >5g or under pressure, upgrade to Chemical Splash Goggles + Face Shield .
Body Lab Coat100% Cotton or Nomex Synthetic blends (polyester) can melt into skin if a fire occurs (TMS compounds are flammable).

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Checks
  • Glove Integrity Test: Inflate nitrile gloves with air to check for micro-tears.

  • Static Dissipation: This powder is prone to static charge. Use an ionizing gun or anti-static balance brush to prevent "jumping" of particles during weighing.

Phase B: Weighing & Transfer (The Critical Zone)

Context: Most exposure events occur here due to dust generation.

  • The "Deep Hood" Technique: Place the balance at least 6 inches back from the sash plane.

  • Transfer: Use a narrow-neck funnel or weighing boat. Avoid spatulas that create aerosolized dust; use a scoopula.

  • Solubilization: Add solvent slowly down the side of the vessel to minimize splashing.

    • Expert Insight: Once dissolved, the risk profile shifts. If using Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. If a splash occurs, remove gloves immediately, wash hands, and re-glove.

Phase C: Reaction & Cleanup
  • Venting: TMS-alkynes can release volatile byproducts if accidentally deprotected. Ensure reaction vessels are vented to a scrubber or inert line (Schlenk line).

  • Decontamination: Wipe surfaces with a solvent-dampened paper towel (acetone/ethanol), then wash with soap and water. The solvent picks up the organic residue; the soap removes the final traces.

Visualizations

Diagram 1: Operational Workflow & Decision Logic

This diagram illustrates the decision-making process for PPE selection based on the solvent system.

PPE_Workflow Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Weighing Weighing Protocol: Use Anti-Static Gun Work in Fume Hood Solid->Weighing Glove_Solid PPE: Standard Nitrile Gloves (Double Layer) Weighing->Glove_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar/Non-Polar (MeOH, EtOAc, Hexane) Solvent_Check->Polar Glove_Special PPE: Laminate (Silver Shield) or PVA Gloves *Nitrile Permeation < 5 mins* Halogenated->Glove_Special Glove_Std PPE: Standard Nitrile Gloves *Change every 30 mins* Polar->Glove_Std

Caption: Decision logic for glove selection. Note the critical divergence for halogenated solvents where nitrile fails.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.

    • Do NOT use organic solvents (ethanol) to wash skin; this may increase absorption of the benzoate ester. Use mild soap and copious water.[1]

  • Eye Contact:

    • Flush using an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately (potential for corneal damage from phenol moiety).[2][3]

Disposal Strategy

Compliance: 40 CFR 261 (RCRA) / European Waste Catalogue (EWC)

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste container labeled "Toxic Organic Solid." Incineration is the preferred destruction method.
Liquid Waste Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated). The solute concentration is usually low enough that the solvent dictates the stream.
Contaminated PPE Hazardous DebrisGloves and paper towels must be disposed of as solid chemical waste, not regular trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22481756, Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.